UNC-2170
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C14H21BrN2O |
|---|---|
Peso molecular |
313.23 g/mol |
Nombre IUPAC |
3-bromo-N-[3-(tert-butylamino)propyl]benzamide |
InChI |
InChI=1S/C14H21BrN2O/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18) |
Clave InChI |
XUFUVCIZFNREBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Foundational & Exploratory
UNC-2170: An In-Depth Technical Guide to its Mechanism of Action as a 53BP1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC-2170 is a first-in-class, fragment-like small molecule antagonist of the p53-binding protein 1 (53BP1). It operates through competitive inhibition of the 53BP1 tandem Tudor domain, a critical interaction module that recognizes dimethylated lysine 20 on histone H4 (H4K20me2). This binding event is a key step in the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs). By occluding the H4K20me2 binding site, this compound effectively disrupts the localization of 53BP1 to damaged chromatin, thereby impairing the non-homologous end joining (NHEJ) pathway of DNA repair. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols and quantitative binding data.
Core Mechanism of Action
This compound functions as a competitive antagonist of 53BP1's tandem Tudor domain. The core of its mechanism lies in its ability to mimic the binding of the endogenous H4K20me2 histone mark, thus preventing 53BP1 from engaging with chromatin at sites of DNA double-strand breaks.[1]
The key steps in the mechanism of action are:
-
Binding to the 53BP1 Tandem Tudor Domain: this compound directly interacts with the aromatic cage of the 53BP1 tandem Tudor domain, the same pocket that recognizes and binds to H4K20me2.[1]
-
Competitive Inhibition: By occupying this binding site, this compound competitively inhibits the interaction between 53BP1 and its histone ligand.
-
Disruption of 53BP1 Localization: This prevention of binding to H4K20me2 impedes the recruitment and accumulation of 53BP1 at DNA double-strand break sites.
-
Impairment of Non-Homologous End Joining (NHEJ): As 53BP1 is a critical factor in promoting the NHEJ pathway of DNA repair, its inhibition by this compound leads to a reduction in NHEJ efficiency.
-
Cellular Consequences: The disruption of 53BP1 function has been shown to sensitize cells to DNA damaging agents and to suppress class switch recombination (CSR) in B cells, a physiological process that relies on functional 53BP1-mediated NHEJ.[1][2]
Quantitative Data
The binding affinity and inhibitory potency of this compound against 53BP1 have been characterized using various biophysical and biochemical assays.
| Parameter | Value | Assay | Reference |
| Dissociation Constant (Kd) | 22 ± 2.5 µM | Isothermal Titration Calorimetry (ITC) | [2] |
| IC50 | 29 µM | AlphaScreen | [2] |
Table 1: Binding Affinity and Potency of this compound for 53BP1
This compound exhibits notable selectivity for 53BP1 over other methyl-lysine binding proteins.
| Methyl-lysine Binding Protein | IC50 (µM) |
| 53BP1 | 29 |
| L3MBTL1 | >500 |
| L3MBTL3 | >500 |
| JMJD2A | >500 |
| JMJD2C | >500 |
| CBX7 | >500 |
| RAG2 | >500 |
| TAF1 | >500 |
| TAF1L | >500 |
| PHF20 | >500 |
Table 2: Selectivity Profile of this compound
Experimental Protocols
AlphaScreen Assay for 53BP1 Inhibition
This assay was utilized to determine the in vitro potency of this compound in disrupting the interaction between the 53BP1 tandem Tudor domain and a biotinylated H4K20me2 peptide.
Materials:
-
His-tagged 53BP1 tandem Tudor domain (residues 1485-1616)
-
Biotinylated H4K20me2 peptide (Ac-SGRGK(me2)GGKGLGKGGAKRHR-biotin)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound stock solution in DMSO
-
384-well ProxiPlate (PerkinElmer)
Protocol:
-
A 2X solution of the His-tagged 53BP1 tandem Tudor domain (final concentration 50 nM) and the biotinylated H4K20me2 peptide (final concentration 25 nM) was prepared in Assay Buffer.
-
This compound was serially diluted in DMSO and then diluted in Assay Buffer to create 4X compound solutions.
-
5 µL of the 4X compound solution was added to the wells of a 384-well plate.
-
10 µL of the 2X protein-peptide mixture was added to each well.
-
The plate was incubated at room temperature for 15 minutes.
-
A 2X solution of Donor and Acceptor beads (final concentration 10 µg/mL each) was prepared in Assay Buffer and 5 µL was added to each well.
-
The plate was incubated in the dark at room temperature for 1 hour.
-
The AlphaScreen signal was read on an EnVision plate reader (PerkinElmer).
-
IC50 values were calculated from the dose-response curves using GraphPad Prism.
Isothermal Titration Calorimetry (ITC)
ITC was employed to directly measure the binding affinity (Kd) of this compound to the 53BP1 tandem Tudor domain.
Materials:
-
His-tagged 53BP1 tandem Tudor domain (residues 1485-1616)
-
This compound
-
ITC Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl
-
MicroCal iTC200 (GE Healthcare)
Protocol:
-
The 53BP1 tandem Tudor domain was dialyzed overnight against ITC Buffer.
-
This compound was dissolved in ITC Buffer.
-
The sample cell was filled with 50 µM 53BP1 protein.
-
The injection syringe was filled with 500 µM this compound.
-
The experiment was performed at 25°C with a stirring speed of 750 rpm.
-
An initial injection of 0.4 µL was followed by 19 injections of 2 µL with a 150-second spacing.
-
The data were analyzed using the Origin software package, fitting to a one-site binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
References
An In-depth Technical Guide to the Inhibition of the 53BP1 Tandem Tudor Domain by UNC-2170
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor UNC-2170 and its interaction with the tandem tudor domain (TTD) of the p53-binding protein 1 (53BP1). 53BP1 is a critical protein in the DNA damage response (DDR) pathway, and its inhibition is a promising strategy for therapeutic intervention in oncology and beyond. This document details the binding characteristics of this compound, its effects on cellular processes, and the experimental methodologies used to elucidate its function.
Introduction to 53BP1 and the Tandem Tudor Domain
The tumor suppressor p53-binding protein 1 (53BP1) is a key scaffold protein in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). A central feature of 53BP1 is its tandem tudor domain (TTD), which acts as a "reader" of post-translational modifications on histone proteins. Specifically, the 53BP1-TTD recognizes and binds to dimethylated lysine 20 on histone H4 (H4K20me2), a mark that is exposed at sites of DNA damage. This interaction is crucial for the recruitment and retention of 53BP1 at DSBs, thereby facilitating the assembly of the DNA repair machinery. In addition to its role in histone binding, the 53BP1-TTD also recognizes dimethylated lysine 382 on the tumor suppressor protein p53 (p53K382me2), linking the DNA damage response to p53-mediated signaling pathways.
This compound: A Small Molecule Antagonist of the 53BP1-TTD
This compound is a fragment-like small molecule that has been identified as a competitive inhibitor of the 53BP1-TTD.[1][2] It functions by occupying the aromatic cage within the TTD that normally binds to the dimethylated lysine residues of H4K20me2 and p53K382me2.[1] By blocking this interaction, this compound effectively antagonizes the function of 53BP1 in the DNA damage response.
Quantitative Binding and Activity Data
The interaction between this compound and the 53BP1-TTD has been characterized by various biophysical and biochemical assays. The key quantitative parameters are summarized in the tables below.
| Parameter | Value (µM) | Assay | Reference |
| Binding Affinity (Kd) | 22 | Isothermal Titration Calorimetry (ITC) | [2][3][4] |
| Inhibitory Concentration (IC50) | 29 | AlphaScreen | [2] |
| Inhibitory Concentration (IC50) | 30 | Not Specified | [1] |
Table 1: Binding Affinity and Inhibitory Concentration of this compound for the 53BP1 Tandem Tudor Domain. This table summarizes the key in vitro binding and inhibition data for this compound. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are presented, along with the experimental techniques used for their determination.
| Methyl-Lysine Reader Protein | Selectivity (Fold) | Reference |
| 53BP1 | 1 | [1][2] |
| Other Kme Readers (9 tested) | > 17 | [1][2] |
Table 2: Selectivity Profile of this compound. This table highlights the selectivity of this compound for the 53BP1 tandem tudor domain over other methyl-lysine (Kme) reader proteins.
| Cellular Process | Effective Concentration (µM) | Cell Type | Effect | Reference |
| Class Switch Recombination (CSR) | 30-100 | Naive Splenocytes | Reduction in CSR | [2] |
| 53BP1 Solubility | 500 | Cell Lysates | Increase in soluble 53BP1 | [2] |
Table 3: Cellular Activity of this compound. This table outlines the observed effects of this compound on key cellular processes that are dependent on 53BP1 function.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of the 53BP1 tandem tudor domain in the DNA damage response and the experimental approaches used to study its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound and its interaction with the 53BP1 tandem tudor domain.
AlphaScreen Assay for IC50 Determination
This assay is used to measure the ability of this compound to disrupt the interaction between the 53BP1-TTD and a biotinylated H4K20me2 peptide.
-
Materials:
-
His-tagged 53BP1 Tandem Tudor Domain (residues 1485-1611)
-
Biotinylated H4K20me2 peptide (e.g., ARTKQTARK(me2)STGGKAPRKQLA-biotin)
-
Nickel Chelate AlphaLISA Acceptor beads (PerkinElmer)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
This compound
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA
-
384-well white microplates (e.g., OptiPlate-384, PerkinElmer)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of the His-53BP1-TTD protein (final concentration ~25 nM).
-
Add 5 µL of the this compound dilution or vehicle (DMSO) control.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the biotinylated H4K20me2 peptide (final concentration ~25 nM).
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a 1:1 mixture of Ni-chelate Acceptor beads and Streptavidin Donor beads (final concentration 20 µg/mL each) in the dark.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision, PerkinElmer) with excitation at 680 nm and emission at 520-620 nm.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat changes associated with the binding of this compound to the 53BP1-TTD, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Materials:
-
Purified 53BP1 Tandem Tudor Domain (in ITC buffer)
-
This compound (in ITC buffer)
-
ITC Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl
-
ITC instrument (e.g., MicroCal iTC200, Malvern Panalytical)
-
-
Procedure:
-
Thoroughly dialyze the 53BP1-TTD protein against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer to ensure precise buffer matching.
-
Degas both the protein and ligand solutions.
-
Load the 53BP1-TTD solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 200-500 µM) into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections, while maintaining a constant temperature (e.g., 25°C).
-
Perform a control titration of this compound into buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data and fit the integrated heats to a one-site binding model to determine Kd, n, and ΔH.
-
53BP1 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of 53BP1 to sites of DNA damage and assesses the ability of this compound to inhibit this process.
-
Materials:
-
U2OS (human osteosarcoma) cells
-
This compound
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Primary antibody: Rabbit anti-53BP1 (e.g., Novus Biologicals, NB100-304)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (e.g., Invitrogen)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Fluorescence microscope
-
-
Procedure:
-
Seed U2OS cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for 24 hours.
-
Induce DNA double-strand breaks by exposing the cells to ionizing radiation (e.g., 2 Gy).
-
Allow the cells to recover for 1 hour at 37°C to allow for foci formation.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-53BP1 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify the number of 53BP1 foci per nucleus using image analysis software (e.g., ImageJ).
-
Class Switch Recombination (CSR) Assay
CSR is a 53BP1-dependent process in B-cells that diversifies antibody isotypes. This assay measures the effect of this compound on the efficiency of CSR.
-
Materials:
-
Primary B-cells isolated from mouse spleens
-
This compound
-
Lipopolysaccharide (LPS)
-
Interleukin-4 (IL-4)
-
Fluorescently labeled anti-mouse IgG1 and IgM antibodies
-
Flow cytometer
-
-
Procedure:
-
Isolate naive B-cells from the spleens of wild-type mice.
-
Culture the B-cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol.
-
Stimulate the B-cells with LPS (e.g., 25 µg/mL) and IL-4 (e.g., 20 ng/mL) to induce CSR to IgG1.
-
Simultaneously treat the cells with various concentrations of this compound or vehicle (DMSO).
-
Culture the cells for 3-4 days at 37°C and 5% CO2.
-
Harvest the cells and stain them with fluorescently labeled antibodies against surface IgG1 and IgM.
-
Analyze the percentage of IgG1-positive cells by flow cytometry.
-
Calculate the inhibition of CSR relative to the vehicle-treated control.
-
Conclusion
This compound serves as a valuable chemical probe for elucidating the biological functions of the 53BP1 tandem tudor domain. Its ability to competitively inhibit the binding of 53BP1 to methylated histones and p53 provides a powerful tool for studying the DNA damage response and its connections to other cellular signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in targeting 53BP1 for therapeutic benefit. Further optimization of this compound and the development of more potent and selective inhibitors hold promise for advancing our understanding of genome maintenance and for the development of novel cancer therapies.
References
- 1. Live Dynamics of 53BP1 Foci Following Simultaneous Induction of Clustered and Dispersed DNA Damage in U2OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live cell microscopy analysis of radiation-induced DNA double-strand break motion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
UNC-2170: A Technical Guide to its Application as a DNA Damage Repair Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC-2170 is a pioneering, fragment-like small molecule that serves as a valuable chemical probe for studying the DNA damage response (DDR). It functions as a competitive antagonist of the p53-binding protein 1 (53BP1), a critical factor in the repair of DNA double-strand breaks (DSBs).[1] By selectively binding to the tandem tudor domain (TTD) of 53BP1, this compound displaces it from its natural binding partner, methylated histone H4 at lysine 20 (H4K20me2), thereby inhibiting its recruitment to sites of DNA damage.[2] This guide provides an in-depth overview of this compound, including its biochemical properties, experimental protocols for its use, and its application in cellular and molecular biology research.
Core Mechanism of Action
This compound acts as a competitive inhibitor of the 53BP1 tandem tudor domain. The tert-butyl amine group of this compound occupies the methyl-lysine binding pocket of 53BP1, preventing its interaction with H4K20me2, a key histone mark present at sites of DNA double-strand breaks.[2] This inhibition of 53BP1 recruitment to damaged chromatin effectively modulates the DNA damage response, making this compound a powerful tool for investigating the non-homologous end joining (NHEJ) repair pathway.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their binding affinity, selectivity, and cellular potency.
Table 1: Binding Affinity of this compound for 53BP1
| Compound | Assay Type | IC50 (µM) | Kd (µM) |
| This compound | AlphaScreen | 29 | 22 |
Table 2: Selectivity Profile of this compound
This compound demonstrates significant selectivity for 53BP1 over other methyl-lysine (Kme) reader proteins.
| Methyl-lysine Reader Protein | Binding Inhibition by this compound (at 100 µM) |
| L3MBTL1 | No significant inhibition |
| L3MBTL3 | No significant inhibition |
| JMJD2A | No significant inhibition |
| JMJD2B | No significant inhibition |
| JMJD2C | No significant inhibition |
| JMJD2E | No significant inhibition |
| PHF20 | No significant inhibition |
| TAF1L | No significant inhibition |
| TP53BP1 (53BP1) | Significant inhibition |
| ZMYND11 | No significant inhibition |
Table 3: Comparison with Other 53BP1 Tandem Tudor Domain (TTD) Antagonists
| Compound | IC50 (µM) |
| This compound | 29.0[4] |
| DP308 | 1.69[4] |
| UNC7648 | 8.6[4] |
| UNC8531 | 0.47[4] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
AlphaScreen Assay for 53BP1-Histone H4K20me2 Interaction
This assay is used to quantify the inhibitory effect of this compound on the binding of the 53BP1 tandem tudor domain to a biotinylated histone H4K20me2 peptide.
Materials:
-
GST-tagged 53BP1 tandem tudor domain (TTD) protein
-
Biotinylated H4K20me2 peptide (residues 15-24)
-
Glutathione donor beads
-
Streptavidin acceptor beads
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound and control compounds
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 384-well plate, add GST-53BP1 TTD and the biotinylated H4K20me2 peptide.
-
Add the serially diluted compounds to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add a suspension of glutathione donor beads and streptavidin acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate using an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of this compound to 53BP1 within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cultured cells (e.g., HEK293T)
-
This compound and vehicle control (e.g., DMSO)
-
PBS and lysis buffer
-
Thermal cycler
-
Western blotting reagents and antibodies against 53BP1 and a loading control (e.g., GAPDH)
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting using antibodies against 53BP1 and a loading control.
-
Quantify the band intensities to determine the melting curves and the shift in thermal stability induced by this compound.
Immunofluorescence Assay for 53BP1 Foci Formation
This assay visualizes the recruitment of 53BP1 to sites of DNA damage and the effect of this compound on this process.
Materials:
-
Cells grown on coverslips
-
DNA damaging agent (e.g., ionizing radiation or etoposide)
-
This compound and vehicle control
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against 53BP1
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Pre-treat cells with this compound or vehicle control.
-
Induce DNA damage.
-
Allow cells to recover for a specified time to allow for foci formation.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-53BP1 antibody.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of 53BP1 foci per cell.
Mandatory Visualizations
Signaling Pathway of 53BP1 in DNA Double-Strand Break Repair
Caption: 53BP1 recruitment to DNA double-strand breaks and its inhibition by this compound.
Experimental Workflow for this compound as a DNA Damage Probe
Caption: Workflow for characterizing the effects of this compound as a 53BP1 probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 4. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
UNC-2170: A Selective Ligand for the Methyl-lysine Reader Protein 53BP1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
UNC-2170 is a fragment-like small molecule that has been identified as a selective ligand for the p53-binding protein 1 (53BP1), a crucial component of the DNA Damage Response (DDR) pathway.[1][2] This technical guide provides a comprehensive overview of this compound's selectivity for methyl-lysine reader proteins, detailing the quantitative data, experimental methodologies, and the biological context of its mechanism of action.
Data Presentation: Quantitative Selectivity of this compound
This compound was identified through a cross-screening approach and exhibits a notable selectivity for the tandem tudor domain (TTD) of 53BP1 over other methyl-lysine (Kme) reader proteins.[2][3][4] The compound demonstrates a micromolar affinity for 53BP1, with at least a 17-fold selectivity against a panel of nine other Kme reader proteins from diverse families.[1][3][4]
| Target Protein | Protein Family | IC50 (µM) |
| 53BP1 | Tudor Domain | 29 ± 7.4 |
| CBX7 | Chromodomain | > 500 |
| JARID1A | PHD Finger | > 500 |
| L3MBTL1 | MBT Domain | > 500 |
| L3MBTL3 | MBT Domain | > 500 |
| MBTD1 | MBT Domain | > 500 |
| PHF1 | Tudor Domain | > 500 |
| PHF19 | Tudor Domain | > 500 |
| PHF23 | PHD Finger | > 500 |
| UHRF1 | Tudor/PHD Finger | > 500 |
Table 1: Selectivity of this compound against a panel of methyl-lysine reader proteins. The IC50 values were determined using an AlphaScreen-based proximity assay. Data sourced from Perfetti, M.T. et al. (2015) ACS Chem Biol.[3][4]
Further biophysical characterization using Isothermal Titration Calorimetry (ITC) confirmed the direct binding of this compound to the 53BP1 tandem tudor domain with a dissociation constant (Kd) of 22 ± 2.5 µM.[3]
Experimental Protocols
The following sections outline the methodologies employed to determine the selectivity and binding affinity of this compound.
AlphaScreen-Based Proximity Assay for Selectivity Screening
This high-throughput assay was utilized to assess the inhibitory activity of this compound against the panel of methyl-lysine reader proteins. The principle of this assay relies on the proximity of donor and acceptor beads, which generate a chemiluminescent signal when a biotinylated histone peptide and a His-tagged reader protein interact.[3][5][6] Small molecule inhibitors that disrupt this interaction lead to a decrease in the signal.
General Protocol:
-
Reagents:
-
His-tagged methyl-lysine reader protein.
-
Biotinylated histone peptide corresponding to the reader's substrate.
-
Streptavidin-coated donor beads and anti-His antibody-conjugated acceptor beads.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM DTT, with optimized concentrations of NaCl and Tween 20 to minimize non-specific binding).[6]
-
This compound or other test compounds serially diluted in DMSO.
-
-
Procedure:
-
The His-tagged reader protein and its corresponding biotinylated histone peptide are incubated in the assay buffer in a 384-well plate.
-
This compound or control compounds are added to the wells.
-
Streptavidin-donor beads and anti-His-acceptor beads are added.
-
The plate is incubated in the dark to allow for bead association.
-
The AlphaScreen signal is read on a compatible plate reader.
-
-
Data Analysis:
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[7][8][9]
General Protocol:
-
Sample Preparation:
-
The 53BP1 tandem tudor domain protein and this compound are dialyzed against the same buffer to minimize heats of dilution. A typical buffer would be a neutral pH buffer like PBS or Tris.
-
The concentrations of the protein and ligand are accurately determined.
-
-
Instrumentation and Setup:
-
An isothermal titration calorimeter is used. The sample cell is filled with the 53BP1 protein solution, and the injection syringe is loaded with the this compound solution.
-
The experiment is conducted at a constant temperature, typically 25°C.[7]
-
-
Titration:
-
A series of small, precise injections of this compound are made into the sample cell containing the 53BP1 protein.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.
-
Mandatory Visualization
Signaling Pathway: 53BP1 in DNA Damage Response
Caption: 53BP1's role in the DNA Damage Response pathway.
Experimental Workflow: this compound Selectivity Screening
Caption: Workflow for determining this compound selectivity.
Conclusion
This compound serves as a valuable chemical tool for studying the biological functions of 53BP1. Its characterized selectivity against a panel of methyl-lysine reader proteins, with a clear preference for 53BP1, underscores its utility in dissecting the specific roles of this protein in the DNA damage response and other cellular processes. The experimental methodologies outlined in this guide provide a framework for the identification and characterization of similar small molecule modulators of epigenetic reader proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a fragment-like small molecule ligand for the methyl-lysine binding protein, 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for inhibitors of low-affinity epigenetic peptide-protein interactions: an AlphaScreen-based assay for antagonists of methyl-lysine binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Results for "Isothermal Titration Calorimetry" | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Development of UNC-2170: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC-2170 is a pioneering, fragment-like small molecule antagonist of the p53-binding protein 1 (53BP1).[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical characterization of this compound. It is intended to serve as a comprehensive resource for researchers in the fields of DNA damage response, oncology, and medicinal chemistry. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying scientific principles.
Introduction to 53BP1 and the DNA Damage Response
The tumor suppressor p53-binding protein 1 (53BP1) is a critical component of the DNA damage response (DDR), a complex network of cellular pathways that detect and repair DNA lesions to maintain genomic integrity. 53BP1 plays a central role in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. It functions by promoting the non-homologous end joining (NHEJ) pathway of DSB repair.[1]
53BP1 is recruited to sites of DNA damage through the interaction of its tandem Tudor domain with dimethylated lysine 20 on histone H4 (H4K20me2), a post-translational modification that occurs in response to DSBs.[2] By binding to this histone mark, 53BP1 acts as a scaffold, recruiting downstream effector proteins that facilitate the ligation of broken DNA ends.
The critical role of 53BP1 in DNA repair has made it an attractive target for therapeutic intervention, particularly in the context of cancer. Inhibition of 53BP1 could potentially sensitize cancer cells to DNA-damaging agents or exploit synthetic lethal relationships in tumors with specific genetic backgrounds, such as those with deficiencies in the homologous recombination (HR) pathway.
Discovery of this compound: A Fragment-Based Approach
This compound was identified through a cross-screening approach targeting the methyl-lysine (Kme) binding pocket of the 53BP1 tandem Tudor domain.[2][3] This effort led to the discovery of a micromolar ligand with a fragment-like structure, demonstrating the feasibility of targeting this protein-protein interaction with a small molecule.
Binding Affinity and Selectivity
This compound binds to the 53BP1 tandem Tudor domain with a dissociation constant (Kd) of 22 ± 2.5 µM, as determined by isothermal titration calorimetry (ITC).[1][3] The compound exhibits a half-maximal inhibitory concentration (IC50) of 29 µM in a competitive binding assay.[4] Importantly, this compound demonstrates at least 17-fold selectivity for 53BP1 over a panel of nine other methyl-lysine reader proteins, highlighting its potential as a specific chemical probe for studying 53BP1 function.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Method |
| IC50 vs. 53BP1 | 29 µM | AlphaScreen |
| Kd vs. 53BP1 | 22 ± 2.5 µM | Isothermal Titration Calorimetry (ITC) |
Table 2: Selectivity Profile of this compound
| Methyl-lysine Reader Protein | Binding Affinity (IC50) |
| 53BP1 | 29 µM |
| Other Kme Reader Protein 1 | >500 µM |
| Other Kme Reader Protein 2 | >500 µM |
| Other Kme Reader Protein 3 | >500 µM |
| Other Kme Reader Protein 4 | >500 µM |
| Other Kme Reader Protein 5 | >500 µM |
| Other Kme Reader Protein 6 | >500 µM |
| Other Kme Reader Protein 7 | >500 µM |
| Other Kme Reader Protein 8 | >500 µM |
| Other Kme Reader Protein 9 | >500 µM |
Note: The specific identities of the other methyl-lysine reader proteins are detailed in the primary publication by Perfetti et al., 2015.
Mechanism of Action
This compound functions as a competitive antagonist of 53BP1.[1] Structural studies have revealed that the tert-butyl amine group of this compound anchors the molecule within the methyl-lysine binding pocket of the 53BP1 tandem Tudor domain.[2][3] This binding mode directly competes with the endogenous ligand, H4K20me2. X-ray crystallography has further shown that this compound binds at the interface of two Tudor domains of a 53BP1 dimer.[2][3] By occupying this binding site, this compound prevents the recruitment of 53BP1 to sites of DNA damage, thereby inhibiting its function in the NHEJ pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
AlphaScreen Assay for 53BP1 Binding
This assay was used to determine the IC50 value of this compound and its analogs.
-
Principle: A competitive binding assay where biotinylated H4K20me2 peptide is captured by streptavidin-coated donor beads, and a GST-tagged 53BP1 tandem Tudor domain is captured by anti-GST-coated acceptor beads. In the absence of an inhibitor, the interaction between 53BP1 and the histone peptide brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. Inhibitors that bind to the 53BP1 Tudor domain disrupt this interaction, leading to a decrease in the signal.
-
Protocol:
-
A solution of GST-53BP1 tandem Tudor domain and biotinylated H4K20me2 peptide is prepared in assay buffer.
-
Serial dilutions of this compound or other test compounds are added to the protein-peptide mixture in a 384-well plate.
-
Streptavidin-coated donor beads and anti-GST-coated acceptor beads are added to the wells.
-
The plate is incubated in the dark at room temperature.
-
The AlphaScreen signal is read using a suitable plate reader.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Isothermal Titration Calorimetry (ITC)
ITC was employed to determine the dissociation constant (Kd) of the interaction between this compound and the 53BP1 tandem Tudor domain.
-
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. The binding constant, stoichiometry, and enthalpy of the interaction can be determined from a single experiment.
-
Protocol:
-
The 53BP1 tandem Tudor domain protein is placed in the sample cell of the calorimeter.
-
This compound is loaded into the injection syringe.
-
A series of small injections of this compound are titrated into the protein solution.
-
The heat released or absorbed during each injection is measured.
-
The resulting data are integrated and plotted against the molar ratio of ligand to protein.
-
The binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters, including the Kd.
-
Class Switch Recombination (CSR) Assay
This cellular assay was used to demonstrate the functional activity of this compound in a biological context that requires a functional 53BP1 Tudor domain.
-
Principle: CSR is a DNA recombination process that occurs in activated B cells and is dependent on 53BP1-mediated NHEJ. Inhibition of 53BP1 function leads to a reduction in CSR.
-
Protocol:
-
Naive splenocytes are cultured with LPS and IL-4 for 3.5 days to induce CSR.
-
Cells are treated with varying concentrations of this compound (e.g., 30-100 µM).
-
The extent of CSR is measured by flow cytometry, quantifying the percentage of cells that have switched to a different antibody isotype (e.g., IgG1).
-
A reduction in the percentage of switched cells in the presence of this compound indicates inhibition of 53BP1 function.[4]
-
Visualizations
Signaling Pathway: 53BP1 in DNA Double-Strand Break Repair
Caption: 53BP1 signaling in the DNA damage response and inhibition by this compound.
Experimental Workflow: AlphaScreen Assay
Caption: Workflow for the this compound AlphaScreen binding assay.
Logical Relationship: this compound Mechanism of Action
Caption: Competitive inhibition of 53BP1 by this compound.
Preclinical Status and Future Directions
As of the latest available information, this compound is a preclinical tool compound and has not entered clinical trials. It serves as a valuable chemical probe to elucidate the biological functions of 53BP1. While this compound itself is described as a modestly potent inhibitor, its discovery has paved the way for the development of more potent and cell-active 53BP1 antagonists.[1] Structure-activity relationship (SAR) studies based on the this compound scaffold have been initiated to improve its affinity for 53BP1.[3]
Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of this compound analogs to develop clinical candidates. Such compounds could have significant therapeutic potential in oncology, either as monotherapies in specific cancer subtypes or in combination with other DNA-damaging agents to enhance their efficacy.
Conclusion
This compound represents a landmark achievement in the targeting of methyl-lysine binding proteins with small molecules. Its discovery and characterization have provided a crucial tool for the scientific community to dissect the intricate roles of 53BP1 in DNA repair and tumorigenesis. The in-depth technical information presented in this whitepaper is intended to support and accelerate further research and development efforts in this promising area of cancer therapy.
References
- 1. This compound Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 2. opis-cdn.tinkoffjournal.ru [opis-cdn.tinkoffjournal.ru]
- 3. Kinetic Isotope Effects and Transition State Structure for Human Phenylethanolamine N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
UNC-2170: A Fragment-Like Ligand Targeting the 53BP1 Tudor Domain
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The DNA damage response (DDR) is a complex signaling network essential for maintaining genomic integrity. A key protein in this pathway is the tumor suppressor p53-binding protein 1 (53BP1), which plays a critical role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway. 53BP1 recognizes and binds to dimethylated lysine 20 on histone H4 (H4K20me2), a histone mark enriched at sites of DNA damage, via its tandem tudor domain (TTD). The interaction between 53BP1 and H4K20me2 is a crucial step in the recruitment of downstream repair factors. Consequently, small molecule inhibitors of the 53BP1-H4K20me2 interaction are valuable tools for studying the DDR and hold potential as therapeutic agents, particularly in the context of cancers with specific DNA repair deficiencies. This technical guide provides an in-depth overview of UNC-2170, a fragment-like small molecule ligand that targets the 53BP1 TTD.
This compound: A Selective Ligand for 53BP1
This compound was identified through a cross-screening effort as a micromolar ligand of the 53BP1 TTD.[1][2] It is characterized as a "fragment-like" molecule due to its low molecular weight.[1] Structural and biochemical studies have revealed that this compound binds to the methyl-lysine (Kme) binding pocket of the 53BP1 TTD, acting as a competitive antagonist of the endogenous H4K20me2 histone peptide.[1][2]
Chemical Properties
The chemical structure of this compound is 3-Bromo-N-(3-(tert-butylamino)propyl)benzamide. Its molecular formula is C14H21BrN2O.[3]
Quantitative Binding and Selectivity Data
This compound exhibits modest but selective binding to the 53BP1 tandem tudor domain. The binding affinity has been quantified by two independent biophysical methods, and its selectivity has been assessed against a panel of other methyl-lysine reader proteins.
| Parameter | Value | Method | Reference |
| IC50 | 29 ± 7.4 µM | AlphaScreen | [1] |
| Kd | 22 ± 2.5 µM | Isothermal Titration Calorimetry (ITC) | [1][4] |
| Selectivity | >17-fold vs. other Kme readers | AlphaScreen | [1][2] |
Mechanism of Action
This compound functions by directly competing with H4K20me2 for binding to the aromatic cage of the 53BP1 TTD. X-ray crystallography studies have revealed that the tert-butyl amine group of this compound anchors the molecule within the methyl-lysine binding pocket.[1][2] An interesting feature of this compound binding is that it induces the dimerization of two 53BP1 TTDs, with the ligand situated at the dimer interface.[1][2] This mode of binding is distinct from the interaction with the native histone peptide.
Cellular Activity
In a cellular context, this compound acts as a 53BP1 antagonist.[1] Its most well-characterized cellular effect is the suppression of immunoglobulin class switch recombination (CSR) in B cells, a process that is dependent on functional 53BP1.[1][2] This demonstrates that this compound can penetrate cells and engage its target to produce a measurable biological outcome.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
AlphaScreen Assay for 53BP1 Binding
This assay is a bead-based proximity assay used to measure the binding of this compound to the 53BP1 TTD.
Materials:
-
His-tagged 53BP1 tandem tudor domain (TTD) protein
-
Biotinylated H4K20me2 peptide
-
Nickel Chelate AlphaScreen Donor Beads (PerkinElmer)
-
Streptavidin AlphaLISA Acceptor Beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA
-
This compound compound dilutions
-
384-well ProxiPlate (PerkinElmer)
Protocol:
-
Prepare a solution of His-tagged 53BP1 TTD and biotinylated H4K20me2 peptide in assay buffer.
-
Add this compound at various concentrations to the wells of a 384-well plate.
-
Add the protein-peptide mixture to the wells containing the compound.
-
Incubate for 15 minutes at room temperature.
-
Add a suspension of Nickel Chelate AlphaScreen Donor Beads and Streptavidin AlphaLISA Acceptor Beads to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an EnVision plate reader (PerkinElmer) using standard AlphaScreen settings.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and 53BP1.
Materials:
-
Purified 53BP1 tandem tudor domain (TTD) protein
-
This compound
-
ITC Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl
-
MicroCal ITC200 instrument (Malvern Panalytical)
Protocol:
-
Dialyze the 53BP1 TTD protein against the ITC buffer overnight.
-
Dissolve this compound in the final dialysis buffer.
-
Load the 53BP1 TTD solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the sample cell while monitoring the heat change.
-
The data is fitted to a single-site binding model to determine the thermodynamic parameters of the interaction.
Class Switch Recombination (CSR) Assay
This cellular assay measures the effect of this compound on the biological function of 53BP1 in B lymphocytes.
Materials:
-
Splenic B cells isolated from mice
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and β-mercaptoethanol
-
Lipopolysaccharide (LPS)
-
Interleukin-4 (IL-4)
-
This compound
-
Flow cytometry antibodies against B220 and IgG1
Protocol:
-
Isolate primary B cells from mouse spleens.
-
Culture the B cells in complete RPMI medium.
-
Stimulate the B cells with LPS and IL-4 to induce class switching to IgG1.
-
Treat the cells with varying concentrations of this compound.
-
Culture the cells for 3-4 days.
-
Harvest the cells and stain with fluorescently labeled antibodies against B220 (a B cell marker) and IgG1.
-
Analyze the percentage of IgG1-positive B cells by flow cytometry.
-
A reduction in the percentage of IgG1-positive cells in the presence of this compound indicates inhibition of CSR.
Visualizations
53BP1 Signaling Pathway in DNA Double-Strand Break Repair
Caption: 53BP1 signaling at a DNA double-strand break.
Experimental Workflow for the Identification and Characterization of this compound
Caption: Workflow for this compound discovery and validation.
Conclusion
This compound is a valuable chemical tool for probing the function of 53BP1 in the DNA damage response. Its characterization as a fragment-like ligand that directly binds to the 53BP1 tandem tudor domain and inhibits its interaction with H4K20me2 provides a solid foundation for further research. The detailed experimental protocols provided in this guide will enable researchers to utilize this compound effectively in their studies of DNA repair, cell cycle control, and cancer biology. Furthermore, the structure-activity relationships derived from this compound and its analogs can guide the development of more potent and specific 53BP1 inhibitors for potential therapeutic applications.
References
- 1. This compound HCl | Methyl-Lysine Binding Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
The Structural Basis of UNC-2170 Binding to 53BP1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular interactions between the small molecule inhibitor UNC-2170 and the p53-binding protein 1 (53BP1). 53BP1 is a critical component of the DNA damage response (DDR) pathway, specifically in the non-homologous end joining (NHEJ) repair of DNA double-strand breaks (DSBs).[1][2][3] this compound has been identified as a fragment-like ligand that selectively targets the tandem tudor domain (TTD) of 53BP1, inhibiting its interaction with its natural ligand, dimethylated lysine 20 on histone H4 (H4K20me2).[4][5] This guide details the quantitative binding data, the precise structural interactions, and the experimental methodologies used to elucidate this interaction.
Core Interaction: this compound and the 53BP1 Tandem Tudor Domain
This compound is a functionally active, fragment-like ligand of 53BP1.[1][5][6] It competitively inhibits the binding of the 53BP1 tandem tudor domain to H4K20me2, a key histone modification that recruits 53BP1 to sites of DNA double-strand breaks.[4][5] X-ray crystallography studies have revealed that this compound binds at the interface of a 53BP1 dimer, with its tert-butyl amine group anchoring the molecule into the methyl-lysine (Kme) binding pocket.[4][5][6] This mode of binding makes it a competitive antagonist to the endogenous H4K20me2 substrate.[4][5] The co-crystal structure of this compound bound to the 53BP1 tandem tudor domain has been deposited in the Protein Data Bank (PDB) with the accession code 4RG2.
Quantitative Binding and Selectivity Data
The binding affinity and inhibitory concentration of this compound for 53BP1 have been quantified through various biophysical and biochemical assays. The compound also demonstrates significant selectivity for 53BP1 over other methyl-lysine reader proteins.
| Compound | Target | Assay Type | Value | Reference |
| This compound | 53BP1 | Isothermal Titration Calorimetry (ITC) | Kd = 22 µM | [1] |
| This compound | 53BP1 | Competitive Binding Assay (AlphaScreen) | IC50 = 29 µM | [1] |
Selectivity Profile of this compound:
This compound exhibits at least 17-fold selectivity for 53BP1 when screened against a panel of nine other methyl-lysine (Kme) reader proteins.[1]
| Methyl-lysine Reader Protein | Binding Observed (at up to 500 µM this compound) |
| L3MBTL1 | No |
| L3MBTL3 | No |
| JMJD2A | No |
| JMJD2B | No |
| JMJD2C | No |
| JMJD2D | No |
| CBX4 | No |
| CBX7 | No |
| CBX8 | No |
Signaling Pathway and Mechanism of Action
53BP1 plays a pivotal role in the NHEJ pathway of DNA repair. Upon a DNA double-strand break, a signaling cascade is initiated, leading to the dimethylation of histone H4 at lysine 20 (H4K20me2). The tandem tudor domain of 53BP1 recognizes and binds to this H4K20me2 mark, recruiting 53BP1 to the site of damage. 53BP1 then acts as a scaffold, recruiting other downstream repair factors to facilitate the ligation of the broken DNA ends. This compound, by competitively binding to the H4K20me2 binding pocket, prevents the recruitment of 53BP1 to the damage site, thereby inhibiting the NHEJ pathway.
Caption: this compound competitively inhibits 53BP1 recruitment in the NHEJ pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding of this compound to 53BP1.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) and thermodynamics of the this compound-53BP1 interaction.
Methodology:
-
Protein Preparation: The tandem tudor domain of 53BP1 (residues 1483-1606) is expressed and purified.
-
Ligand Preparation: this compound is dissolved in a buffer matching the protein buffer, typically containing a small percentage of DMSO to ensure solubility.
-
ITC Experiment:
-
The 53BP1 protein solution is placed in the sample cell of the calorimeter.
-
The this compound solution is loaded into the injection syringe.
-
A series of small injections of the this compound solution are made into the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
AlphaScreen Competitive Binding Assay
Objective: To determine the IC50 of this compound for the 53BP1-H4K20me2 interaction.
Methodology:
-
Reagents:
-
Biotinylated H4K20me2 peptide.
-
GST-tagged 53BP1 tandem tudor domain.
-
Streptavidin-coated Donor beads.
-
Anti-GST-coated Acceptor beads.
-
This compound at various concentrations.
-
-
Assay Procedure:
-
The GST-53BP1, biotinylated H4K20me2 peptide, and varying concentrations of this compound are incubated together.
-
Anti-GST Acceptor beads are added and incubated.
-
Streptavidin Donor beads are added and incubated in the dark.
-
-
Signal Detection: The plate is read on an AlphaScreen-capable plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity by the 53BP1-H4K20me2 interaction.
-
Data Analysis: The signal is plotted against the concentration of this compound, and the IC50 value is calculated.
Caption: Workflow for the AlphaScreen competitive binding assay.
X-ray Crystallography
Objective: To determine the three-dimensional structure of this compound in complex with the 53BP1 tandem tudor domain.
Methodology:
-
Protein-Ligand Complex Formation: Purified 53BP1 tandem tudor domain is incubated with an excess of this compound.
-
Crystallization: The protein-ligand complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain high-quality crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the protein and the bound ligand are determined and refined. The final structure is deposited in the Protein Data Bank (PDB: 4RG2).
Logical Relationship of this compound's Properties
The development and characterization of this compound follow a logical progression from initial identification to cellular validation.
Caption: Logical progression from discovery to validation of this compound.
References
- 1. Concerted Activities of Distinct H4K20 Methyltransferases at DNA Double-Strand Breaks Regulate 53BP1 Nucleation and NHEJ-Directed Repair [escholarship.org]
- 2. Frontiers | Lysine Methyltransferase Inhibitors Impair H4K20me2 and 53BP1 Foci in Response to DNA Damage in Sarcomas, a Synthetic Lethality Strategy [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Replication-Coupled Dilution of H4K20me2 Guides 53BP1 to Pre-replicative Chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC-2170: A Technical Guide to its Interaction with Chromatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC-2170 is a small molecule inhibitor that has emerged as a valuable tool for studying the intricate processes of DNA damage response and chromatin biology. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its effects on chromatin binding, and the experimental methodologies used to characterize its activity.
Mechanism of Action: Targeting 53BP1
This compound functions as a competitive antagonist of the p53-binding protein 1 (53BP1), a key regulator in the DNA double-strand break (DSB) repair pathway.[1][2][3] Specifically, this compound targets the tandem Tudor domain (TTD) of 53BP1.[1][3] This domain is responsible for recognizing and binding to dimethylated lysine 20 on histone H4 (H4K20me2), a crucial epigenetic mark for recruiting 53BP1 to sites of DNA damage.[1][3] By binding to the Kme-binding pocket of the 53BP1 TTD, this compound directly competes with the endogenous H4K20me2 histone mark, thereby inhibiting the localization of 53BP1 to DSBs.[1][3]
Quantitative Analysis of this compound Binding and Selectivity
The binding affinity and selectivity of this compound for 53BP1 have been quantitatively assessed using various biophysical and biochemical assays. The following tables summarize the key quantitative data.
| Binding Affinity of this compound for 53BP1 | |
| Parameter | Value |
| IC50 (AlphaScreen) | 29 ± 7.4 µM[1] |
| Kd (Isothermal Titration Calorimetry) | 22 ± 2.5 µM[1] |
| Selectivity Profile of this compound | |
| Methyl-lysine Reader Protein | IC50 (µM) |
| 53BP1 | 29 ± 7.4[1] |
| CBX7 | > 500[1] |
| JARID1A | > 500[1] |
| PHF1 | > 500[1] |
| PHF19 | > 500[1] |
| PHF23 | > 500[1] |
| UHRF1 | > 500[1] |
| L3MBTL1 | > 500[1] |
| L3MBTL3 | > 500[1] |
| MBTD1 | > 500[1] |
This compound demonstrates a notable selectivity for 53BP1, with an IC50 value at least 17-fold lower than for other tested methyl-lysine binding proteins.[1][2]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the biological context and experimental procedures related to this compound, the following diagrams are provided in the DOT language.
Caption: 53BP1 signaling pathway at DNA double-strand breaks and the inhibitory action of this compound.
Caption: Workflow of the AlphaScreen assay to measure this compound inhibition of 53BP1-H4K20me2 binding.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC) to determine the binding thermodynamics of this compound to 53BP1.
Detailed Experimental Protocols
AlphaScreen Assay for 53BP1-H4K20me2 Binding Inhibition
This protocol is adapted from the supplementary information of Perfetti et al., ACS Chemical Biology, 2015.
1. Reagents and Materials:
-
His-tagged 53BP1 (tandem tudor domain)
-
Biotinylated H4K20me2 peptide (ARTKQTARK(me2)STGGKAPRKQLA-GGK(Biotin)-NH2)
-
Nickel Chelate AlphaScreen Donor Beads (PerkinElmer)
-
Streptavidin-coated AlphaScreen Acceptor Beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.01% Tween-20
-
This compound compound series
-
384-well ProxiPlates (PerkinElmer)
2. Procedure:
-
Prepare a 2X solution of His-tagged 53BP1 and biotinylated H4K20me2 peptide in assay buffer. The final concentrations in the assay are 50 nM and 25 nM, respectively.
-
Dispense 5 µL of the 2X protein-peptide mix into each well of a 384-well plate.
-
Add 50 nL of this compound or control compounds at various concentrations to the wells.
-
Incubate at room temperature for 15 minutes.
-
Prepare a 2X solution of AlphaScreen beads in assay buffer (20 µg/mL each of donor and acceptor beads).
-
Add 5 µL of the bead solution to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an EnVision plate reader (PerkinElmer) using standard AlphaScreen settings.
3. Data Analysis:
-
IC50 values are determined by fitting the data to a four-parameter dose-response curve using graphing software.
Isothermal Titration Calorimetry (ITC)
This protocol is based on the methods described in the supplementary information of Perfetti et al., ACS Chemical Biology, 2015.
1. Reagents and Materials:
-
Purified 53BP1 (tandem tudor domain)
-
This compound
-
ITC Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl
-
MicroCal iTC200 or equivalent instrument
2. Procedure:
-
Dialyze the 53BP1 protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer to minimize heat of dilution effects.
-
Concentrations are typically 20-50 µM for the protein in the sample cell and 200-500 µM for the compound in the syringe.
-
Degas all solutions prior to use.
-
Perform the titration at 25°C.
-
The experiment consists of an initial 0.4 µL injection followed by 19 subsequent 2 µL injections of the this compound solution into the 53BP1 solution.
-
A control experiment titrating this compound into buffer alone is performed to determine the heat of dilution.
3. Data Analysis:
-
The raw data is corrected for the heat of dilution.
-
The binding isotherm is then fitted to a one-site binding model using the Origin software (OriginLab) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) is calculated from these values.
Conclusion
This compound serves as a moderately potent and highly selective chemical probe for investigating the function of 53BP1. Its ability to disrupt the interaction between 53BP1 and methylated histones provides a powerful means to dissect the role of this crucial protein in DNA damage repair and other chromatin-related processes. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies.
References
- 1. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a fragment-like small molecule ligand for the methyl-lysine binding protein, 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UNC-2170 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC-2170 is a cell-permeable, small molecule inhibitor of the p53-binding protein 1 (53BP1).[1][2] It functions as a fragment-like ligand that competitively binds to the tandem tudor domain of 53BP1, thereby antagonizing its interaction with histone H4 dimethylated on lysine 20 (H4K20me2).[3][4] This interaction is a critical event in the DNA damage response (DDR) pathway, particularly in the promotion of non-homologous end joining (NHEJ) for the repair of double-strand breaks (DSBs).[1][5] By inhibiting 53BP1, this compound can modulate the cellular response to DNA damage, making it a valuable tool for studying DNA repair mechanisms and for potential applications in cancer therapy.
Mechanism of Action
This compound acts as an antagonist of 53BP1, a key protein in the DNA damage response pathway.[1][3] Upon DNA double-strand breaks, 53BP1 is recruited to the damage sites, a process that is dependent on the upstream kinase ATM (ataxia telangiectasia mutated).[6][7] 53BP1's tandem tudor domain recognizes and binds to H4K20me2, a histone mark present at sites of DNA damage.[3][4] This binding facilitates the recruitment of downstream effectors that promote NHEJ. This compound competes with H4K20me2 for binding to the 53BP1 tudor domain, thereby inhibiting its localization to DSBs and subsequent downstream signaling.[1][3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | 53BP1 (p53-binding protein 1) | [1][2] |
| Binding Domain | Tandem Tudor Domain | [3] |
| IC50 | 29 µM (in vitro) | [5] |
| Kd | 22 µM | [5] |
| Selectivity | >17-fold for 53BP1 over nine other methyl-lysine reader proteins | [5] |
| Cell Permeability | High, with no significant efflux | [2] |
Signaling Pathway
Caption: 53BP1 signaling pathway in response to DNA double-strand breaks and the inhibitory action of this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound hydrochloride is typically supplied as a lyophilized powder.
-
Reconstitution: To prepare a 15 mM stock solution, reconstitute 5 mg of this compound hydrochloride powder in 0.95 mL of DMSO.[5]
-
Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[5] Once reconstituted in DMSO, store the stock solution at -20°C and use within 3 months to avoid loss of potency.[5] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[5]
2. Cell Viability Assay (MTT Assay)
This protocol is adapted for evaluating the cytotoxic effects of this compound.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. Typical starting concentrations can range from 1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Caption: Workflow for assessing cell viability upon treatment with this compound using the MTT assay.
3. DNA Damage Foci Formation Assay (Immunofluorescence)
This protocol is for visualizing the effect of this compound on the formation of 53BP1 foci at sites of DNA damage.
-
Materials:
-
Cells of interest (e.g., U2OS)
-
Glass coverslips in a 24-well plate
-
Complete cell culture medium
-
This compound stock solution
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody against 53BP1 (and γH2AX as a marker for DSBs)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 10-100 µM) for 1-2 hours.
-
Induce DNA damage (e.g., expose to 2-10 Gy of ionizing radiation or treat with 1-10 µM etoposide for 1 hour).
-
Incubate for the desired time post-damage (e.g., 1-6 hours) to allow for foci formation.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 1% BSA for 1 hour.
-
Incubate with primary antibodies (e.g., anti-53BP1 and anti-γH2AX) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize and quantify the number of 53BP1 and γH2AX foci per nucleus using a fluorescence microscope and image analysis software.
-
4. Class Switch Recombination (CSR) Assay
This compound has been shown to suppress CSR.[3] This protocol outlines a method to assess this effect in primary B cells.
-
Materials:
-
Splenocytes isolated from mice
-
B cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Lipopolysaccharide (LPS)
-
Interleukin-4 (IL-4)
-
This compound stock solution
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against B cell surface markers (e.g., B220) and isotypes (e.g., IgG1, IgM)
-
Flow cytometer
-
-
Procedure:
-
Isolate splenocytes from a mouse spleen and enrich for B cells using a B cell isolation kit.
-
Resuspend the purified B cells in complete RPMI-1640 medium.
-
Plate the B cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Treat the cells with this compound at various concentrations (e.g., 30-100 µM).[5]
-
Stimulate the B cells to undergo CSR by adding LPS (e.g., 25 µg/mL) and IL-4 (e.g., 20 ng/mL) to induce switching to IgG1.
-
Incubate the cells for 3.5 to 4 days at 37°C in a 5% CO2 incubator.[5]
-
Harvest the cells and wash them with flow cytometry staining buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against a B cell marker (e.g., B220) and the desired isotypes (e.g., IgG1 and IgM).
-
Acquire the data on a flow cytometer.
-
Analyze the percentage of B220+ cells that have switched to IgG1 (IgG1+/IgM-).
-
Caption: Workflow for assessing the effect of this compound on class switch recombination in primary B cells.
References
- 1. 53BP1, a mediator of the DNA damage checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Role of 53BP1 in the Regulation of DNA Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tumor Suppressor P53 Binding Protein 1 (53bp1) Is Involved in DNA Damage–Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC-2170: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC-2170 is a selective, fragment-like small molecule inhibitor of the p53-binding protein 1 (53BP1).[1][2] It functions by binding to the tandem Tudor domain of 53BP1, competitively inhibiting its interaction with methylated histone H4 at lysine 20 (H4K20me2).[3][4] This interaction is a critical step in the DNA double-strand break (DSB) repair pathway, specifically promoting non-homologous end joining (NHEJ).[2][5] By disrupting this process, this compound serves as a valuable tool for studying DNA damage response (DDR) pathways and holds potential for therapeutic applications, particularly in contexts where sensitizing cells to DNA damaging agents is desirable. These notes provide detailed protocols for the in vitro use of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on biochemical and cellular assays.
| Parameter | Value | Species/System | Assay Type | Reference |
| IC50 | 29 µM | Human 53BP1 | AlphaScreen | [1][6] |
| Kd | 22 µM | Human 53BP1 | Isothermal Titration Calorimetry (ITC) | [1][7] |
| Effective Concentration | 30-100 µM | Naive mouse splenocytes | Class Switch Recombination (CSR) Assay | [1] |
| Effective Concentration | 500 µM | Cellular lysates | 53BP1 Solubility Assay | [1] |
Signaling Pathway and Mechanism of Action
This compound targets the 53BP1 protein, a key player in the DNA damage response pathway. The diagram below illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound in the DNA damage response pathway.
Experimental Protocols
Stock Solution Preparation
Proper preparation of this compound stock solutions is critical for experimental reproducibility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 3.13 mg of this compound (MW: 313.24 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
General Experimental Workflow
The following diagram outlines a general workflow for in vitro experiments using this compound.
Caption: A generalized workflow for in vitro studies with this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 1-100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blotting for DNA Damage Markers
This protocol can be used to analyze the expression and phosphorylation status of proteins involved in the DNA damage response, such as γH2AX.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
DNA damaging agent (e.g., etoposide, doxorubicin)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-53BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat cells with the desired concentration of this compound (e.g., 50 µM) for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent for the appropriate time (e.g., etoposide for 1 hour).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Immunofluorescence for 53BP1 Foci Formation
This protocol allows for the visualization of 53BP1 recruitment to sites of DNA damage.
Materials:
-
Cells of interest
-
Glass coverslips in a 24-well plate
-
This compound stock solution
-
DNA damaging agent
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-53BP1)
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound and a DNA damaging agent as described for western blotting.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with anti-53BP1 primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize and quantify 53BP1 foci using a fluorescence microscope.
Conclusion
This compound is a valuable chemical probe for investigating the role of 53BP1 in the DNA damage response. The protocols outlined in these application notes provide a framework for conducting in vitro studies to explore its effects on cell viability, protein signaling, and cellular localization of key DDR factors. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Hydrochloride (#47412) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (this compound) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes: UNC-2170 for Class Switch Recombination Assays
References
- 1. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 53BP1 is required for class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and regulation of class switch recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism and regulation of class switch recombination. | Semantic Scholar [semanticscholar.org]
- 6. 53BP1 links DNA damage-response pathways to immunoglobulin heavy chain class-switch recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism and regulation of class switch recombination by IgH transcriptional control elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism and Regulation of Class Switch Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | DNA Damage Response and Repair in Adaptive Immunity [frontiersin.org]
- 10. Induction and Assessment of Class Switch Recombination in Purified Murine B Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying BRCA1 Deficient Cells using UNC-2170
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC-2170 is a small molecule inhibitor that targets the p53-binding protein 1 (53BP1), a critical factor in the DNA damage response (DDR). In cells with functional BRCA1, DNA double-strand breaks (DSBs) are primarily repaired through the high-fidelity homologous recombination (HR) pathway. However, in BRCA1 deficient cancer cells, the repair of DSBs is shunted towards the more error-prone non-homologous end joining (NHEJ) pathway, a process actively promoted by 53BP1. This reliance on NHEJ in the absence of functional HR is a key vulnerability in BRCA1 deficient tumors.
This compound acts as a competitive antagonist of 53BP1's tandem Tudor domain, which is responsible for recognizing and binding to methylated histones at sites of DNA damage.[1][2] By inhibiting 53BP1, this compound is hypothesized to suppress NHEJ and consequently restore aspects of HR, thereby rescuing genomic stability in BRCA1 deficient cells.[1] These application notes provide detailed protocols for utilizing this compound to investigate the interplay between 53BP1 and BRCA1 in DNA repair and to explore its potential as a therapeutic agent.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| Target | p53-binding protein 1 (53BP1) | [1][3] |
| Binding Affinity (Kd) | 22 µM | [3] |
| IC50 | 29 µM | [3] |
| Selectivity | >17-fold for 53BP1 over 9 other methyl-lysine reader proteins | [1][3] |
| Cellular Toxicity | >10 mM | [1] |
Signaling Pathways and Experimental Workflow
DNA Repair Pathway Choice in BRCA1 Deficient Cells
The following diagram illustrates the competing DNA double-strand break repair pathways and the role of BRCA1 and 53BP1. In BRCA1 proficient cells, homologous recombination is the preferred pathway. In BRCA1 deficient cells, 53BP1 promotes non-homologous end joining.
Caption: DNA repair pathway choice in BRCA1 proficient vs. deficient cells.
Mechanism of Action of this compound in BRCA1 Deficient Cells
This diagram illustrates how this compound inhibits 53BP1 to potentially restore homologous recombination in BRCA1 deficient cells.
Caption: this compound inhibits 53BP1, potentially restoring HR in BRCA1 deficient cells.
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines the key steps to evaluate the effect of this compound on BRCA1 deficient cells.
Caption: Workflow for evaluating this compound in BRCA1 deficient cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.13 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.
Protocol 2: Cell Culture and this compound Treatment
Materials:
-
BRCA1 proficient cell line (e.g., MCF7)
-
BRCA1 deficient cell line (e.g., MDA-MB-436, HCC1937, or engineered isogenic cell lines)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (10 mM)
-
Vehicle control (DMSO)
Procedure:
-
Culture BRCA1 proficient and deficient cells according to standard protocols.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates with coverslips for immunofluorescence, 96-well plates for viability assays).
-
Allow cells to adhere overnight.
-
Prepare working concentrations of this compound by diluting the 10 mM stock solution in fresh cell culture medium. A suggested starting concentration range is 10-100 µM.[3]
-
Remove the old medium from the cells and replace it with the medium containing this compound or a corresponding concentration of DMSO as a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24-72 hours) before proceeding with downstream assays.
Protocol 3: Immunofluorescence Staining for RAD51 Foci
Materials:
-
Cells cultured on coverslips (from Protocol 2)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
After this compound treatment, induce DNA damage if required (e.g., by treating with a PARP inhibitor like Olaparib for 24 hours or by irradiation).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with RAD51 foci (typically >5 foci per nucleus).
Protocol 4: Cell Viability Assay
Materials:
-
Cells cultured in 96-well plates (from Protocol 2)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
Procedure:
-
After the desired this compound treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the viability of treated cells to the vehicle-treated control cells to determine the percentage of viable cells.
Protocol 5: PARP Inhibitor Synergy Assay
Materials:
-
BRCA1 deficient cells
-
This compound
-
PARP inhibitor (e.g., Olaparib, Talazoparib)
-
96-well plates
-
Cell viability reagent
Procedure:
-
Seed BRCA1 deficient cells in 96-well plates.
-
Prepare a dose-response matrix of this compound and the chosen PARP inhibitor. This involves treating cells with a range of concentrations of each drug alone and in combination.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable assay (as in Protocol 4).
-
Analyze the data using synergy analysis software (e.g., CompuSyn) to determine the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Disclaimer
This document provides guidance and protocols based on currently available scientific literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
Application Notes and Protocols: UNC-2170 in Combination with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interplay between DNA damage response (DDR) pathways presents a compelling area for targeted cancer therapy. Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy in tumors with deficiencies in homologous recombination (HR), a key DNA double-strand break (DSB) repair pathway. This is particularly evident in cancers with mutations in BRCA1 or BRCA2. 53BP1 (p53-binding protein 1) is a critical factor in the DDR that promotes non-homologous end joining (NHEJ), another major DSB repair pathway, while simultaneously inhibiting HR. UNC-2170 is a small molecule antagonist of 53BP1, which binds to its tandem Tudor domain and disrupts its localization to sites of DNA damage.[1] The combination of a 53BP1 inhibitor like this compound with a PARP inhibitor is an area of active investigation, with the potential for both synergistic and antagonistic interactions depending on the genetic background of the cancer cells.
These application notes provide an overview of the scientific rationale and detailed protocols for investigating the combination of this compound and PARP inhibitors in preclinical cancer models.
Scientific Rationale and Signaling Pathways
The therapeutic effect of PARP inhibitors is based on the concept of synthetic lethality. In HR-deficient cells, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of DSBs during DNA replication. These cells are unable to efficiently repair these DSBs, leading to genomic instability and cell death.
53BP1 plays a crucial role in the choice between NHEJ and HR repair pathways. By inhibiting the end resection of DSBs, 53BP1 promotes NHEJ and suppresses HR. In BRCA1-deficient cells, the loss of 53BP1 function can paradoxically lead to the partial restoration of HR, thereby conferring resistance to PARP inhibitors.[2][3][4][5] Therefore, in a BRCA1-deficient context, combining a 53BP1 inhibitor like this compound with a PARP inhibitor is expected to be antagonistic.
Conversely, in HR-proficient (BRCA-wildtype) cancer cells, the inhibition of 53BP1 could potentially shift the balance of DSB repair towards HR. While this may not be directly synergistic with PARP inhibition, it could be explored in combination with other DNA damaging agents. Furthermore, in cancer cells that are proficient in both HR and NHEJ, the dual inhibition of PARP and 53BP1 might create a synthetic lethal interaction by crippling two major DNA repair pathways.
Signaling Pathway of 53BP1 and PARP in DNA Double-Strand Break Repair
Caption: Interaction of PARP and 53BP1 in DNA DSB repair and points of inhibition.
Quantitative Data
The following tables summarize hypothetical and literature-derived data on the effects of 53BP1 inhibition on PARP inhibitor sensitivity.
Table 1: Effect of 53BP1 Depletion on PARP Inhibitor IC50 in BRCA1-Deficient Cancer Cells
| Cell Line | Genetic Background | Treatment | IC50 (µM) | Fold Change in IC50 | Reference |
| MDA-MB-436 | BRCA1-deficient | PARP Inhibitor (Simmiparib) | 0.2 | - | [3] |
| MDA-MB-436 | BRCA1-deficient, 53BP1-knockdown | PARP Inhibitor (Simmiparib) | 7.34 | 36.7 | [3] |
Table 2: In Vivo Efficacy of a PARP Inhibitor in BRCA1-Deficient vs. BRCA1/53BP1-Deficient Xenografts
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| BRCA1-deficient | PARP Inhibitor (Simmiparib) | 74.16 | [3] |
| BRCA1/53BP1-deficient | PARP Inhibitor (Simmiparib) | 7.79 | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the effect of this compound, a PARP inhibitor, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-436 for BRCA1-deficient, MCF-7 for BRCA1-proficient)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, Talazoparib; stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.
-
Treat cells with this compound alone, the PARP inhibitor alone, or the combination at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability after treatment.
Protocol 2: Immunofluorescence for γH2AX Foci Formation
This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound and PARP inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound, PARP inhibitor, or the combination for the desired time (e.g., 24 hours).
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash twice with PBS and block with blocking buffer for 1 hour.
-
Incubate with primary anti-γH2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount coverslips on slides with mounting medium containing DAPI.
-
Visualize and quantify γH2AX foci using a fluorescence microscope and image analysis software.
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and PARP inhibitor
-
Crystal violet solution (0.5% in methanol)
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, PARP inhibitor, or the combination for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Protocol 4: Co-Immunoprecipitation (Co-IP) to Assess 53BP1-Protein Interactions
This protocol can be used to investigate if this compound disrupts the interaction of 53BP1 with its binding partners at sites of DNA damage.
Materials:
-
Cell line of interest
-
DNA damaging agent (e.g., etoposide)
-
This compound
-
Co-IP lysis buffer
-
Antibody against 53BP1
-
Protein A/G magnetic beads
-
Antibodies for western blotting (e.g., anti-RIF1, anti-PTIP)
Procedure:
-
Treat cells with a DNA damaging agent to induce DSBs, with or without pre-treatment with this compound.
-
Lyse the cells with Co-IP lysis buffer.
-
Pre-clear the lysate with magnetic beads.
-
Incubate the lysate with an anti-53BP1 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against known 53BP1 interactors.
Conclusion
The combination of this compound and PARP inhibitors represents a nuanced therapeutic strategy with outcomes highly dependent on the genetic context of the cancer. In BRCA1-deficient tumors, inhibition of 53BP1 is likely to be antagonistic to PARP inhibitor efficacy. However, in other contexts, this combination may hold therapeutic promise. The provided protocols offer a framework for researchers to dissect the complex interplay between these two critical DNA damage response pathways and to evaluate the potential of this combination therapy in various preclinical models. Careful consideration of the cellular genetic background is paramount in designing and interpreting these experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRCA1, PARP, and 53BP1: conditional synthetic lethality and synthetic viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining 53BP1 with BRCA1 as a biomarker to predict the sensitivity of poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for UNC-2170 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of UNC-2170 stock solutions. This compound is a small molecule inhibitor of p53-binding protein 1 (53BP1), a key protein in the DNA damage response pathway.[1][2]
Introduction
This compound is a functionally active, fragment-like ligand for 53BP1 with a binding affinity (Kd) of 22 µM.[3][4] It acts as an antagonist to 53BP1 in cellular lysates.[2] By binding to the tandem tudor domain of 53BP1, this compound competitively inhibits the recognition of methylated lysine residues on histone proteins, a crucial step in the recruitment of 53BP1 to sites of double-strand DNA breaks.[1][2][5] This inhibition plays a central role in modulating the DNA Damage Repair (DDR) pathways, specifically by promoting non-homologous end joining (NHEJ) repair.[1][2][3] Due to its role in DNA repair, this compound is a valuable tool for studying cancer biology and developing novel therapeutic strategies.
Quantitative Data
A summary of the key quantitative data for this compound Hydrochloride is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₁BrN₂O • HCl | [1][2] |
| Molecular Weight | 349.7 g/mol | [1][2] |
| Purity | >98% | [1][2] |
| CAS Number | 1648707-58-7 | [1][2] |
| Appearance | White powder | [6] |
| Solubility in DMSO | 40 mg/mL | [1][2] |
| Solubility in Water | 50 mg/mL | [1][2] |
| Binding Affinity (Kd) | 22 ± 2.5 µM | [1][2] |
| IC₅₀ | 29 µM | [3] |
Signaling Pathway of this compound
This compound exerts its effect by inhibiting 53BP1, a critical component of the Non-Homologous End Joining (NHEJ) pathway for repairing double-strand DNA breaks. The diagram below illustrates the simplified signaling pathway.
Caption: this compound inhibits the 53BP1 Tudor Domain, disrupting NHEJ DNA repair.
Experimental Protocols
Preparation of a 15 mM this compound Stock Solution in DMSO
This protocol details the steps to reconstitute lyophilized this compound Hydrochloride to a 15 mM stock solution using DMSO.
Materials:
-
This compound Hydrochloride (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 1 hour before opening.
-
Reconstitution: For a 15 mM stock solution, reconstitute 5 mg of this compound powder in 0.95 mL of DMSO.[1][2]
-
Dissolution: Vortex the solution thoroughly to ensure the powder is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid multiple freeze-thaw cycles.[2]
-
Storage: Store the aliquoted stock solution at -20°C or -80°C.[2][3]
Storage and Stability
Proper storage of this compound is crucial to maintain its potency.
-
Lyophilized Powder: Store at -20°C, desiccated. In this form, the chemical is stable for up to 24 months.[2]
-
Stock Solution in DMSO: Once in solution, store at -20°C for up to 3 months or at -80°C for up to 6 months.[2][3][7] Protect from light.[3] It is recommended to use the solution within 1 month if stored at -20°C.[3][8] Avoid repeated freeze-thaw cycles.[2]
Experimental Workflow
The following diagram outlines the general workflow for preparing and using a this compound stock solution in a typical cell-based assay.
Caption: Workflow for preparing and using this compound stock solution.
Disclaimer: this compound is for research use only and is not for use in diagnostic or therapeutic procedures in humans.[6] Always refer to the manufacturer's specific instructions and safety data sheets for handling chemical reagents.
References
- 1. This compound Hydrochloride (#47412) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. This compound Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (this compound) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound HCl | Methyl-Lysine Binding Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|1648707-58-7|COA [dcchemicals.com]
Application Notes and Protocols for Investigating Homologous Recombination with UNC-2170
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC-2170 is a valuable chemical probe for studying the intricate processes of DNA double-strand break (DSB) repair. It functions as a potent and selective antagonist of the p53-binding protein 1 (53BP1), a key regulator of the cellular response to DNA damage. By inhibiting 53BP1, this compound effectively modulates the balance between two major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). These application notes provide detailed protocols and quantitative data for utilizing this compound to investigate and promote homologous recombination, a high-fidelity DNA repair mechanism crucial for maintaining genomic stability.
Mechanism of Action
This compound is a small-molecule inhibitor that targets the tandem Tudor domain of 53BP1.[1] This domain is responsible for recognizing and binding to dimethylated lysine 20 on histone H4 (H4K20me2), a post-translational modification enriched at sites of DNA damage. By competitively binding to this domain, this compound displaces 53BP1 from chromatin, thereby antagonizing its function.[1]
53BP1 plays a critical role in the choice of DSB repair pathway by promoting NHEJ and suppressing HR. It achieves this by limiting the 5'-end resection of DNA breaks, a crucial initial step for initiating HR.[2][3] In the context of BRCA1-deficient cells, where HR is already compromised, 53BP1's activity is particularly detrimental, leading to genomic instability. By inhibiting 53BP1, this compound can restore the balance, favoring DNA end resection and promoting HR-mediated repair.[2]
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound, providing a reference for its potency and selectivity.
| Parameter | Value | Target | Assay | Reference |
| IC50 | 29 µM | 53BP1 | AlphaScreen | [2][4] |
| Kd | 22 µM | 53BP1 tandem Tudor domain | Isothermal Titration Calorimetry (ITC) | [1][4] |
| Cellular Activity | 30-100 µM | Inhibition of Class Switch Recombination | Cellular Assay | [2][4] |
| Selectivity | >17-fold | 53BP1 vs. 9 other methyl-lysine readers | AlphaScreen | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for investigating homologous recombination with this compound, the following diagrams are provided.
Experimental Protocols
Protocol 1: RAD51 Foci Formation Assay
This protocol describes the immunofluorescent staining of RAD51 foci to quantify the extent of homologous recombination in cells treated with this compound.
Materials:
-
Cells of interest (e.g., BRCA1-deficient cell line)
-
This compound (prepared in DMSO)
-
DNA damaging agent (e.g., ionizing radiation source, PARP inhibitor)
-
Glass coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-RAD51
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 30, 50, 100 µM) or DMSO as a vehicle control for 1-2 hours.
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA damaging agent. For example, expose the cells to ionizing radiation (e.g., 2-10 Gy) or treat with a PARP inhibitor (e.g., olaparib) for a specified time.
-
Incubation: Incubate the cells for a period to allow for foci formation (e.g., 4-8 hours post-damage).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-RAD51 primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of RAD51 foci per nucleus. A common metric is to quantify the percentage of cells with more than 5 or 10 RAD51 foci.[5][6]
Protocol 2: Alkaline Comet Assay
This protocol is used to assess the overall DNA repair capacity of cells treated with this compound by measuring the extent of DNA strand breaks. A decrease in the comet tail moment over time indicates DNA repair.
Materials:
-
Cells of interest
-
This compound (prepared in DMSO)
-
DNA damaging agent
-
Comet assay kit (including slides, low melting point agarose, lysis solution, and electrophoresis buffer)
-
Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Treatment: Treat cells with this compound and a DNA damaging agent as described in Protocol 1.
-
Cell Harvesting: At various time points post-damage (e.g., 0, 2, 4, 8 hours), harvest the cells by trypsinization and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with molten low melting point agarose and pipette onto a comet assay slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) and allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage to the electrophoresis tank (e.g., 25 V) for 20-30 minutes to allow the fragmented DNA to migrate.
-
Neutralization: Gently remove the slides and neutralize by washing with neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using comet assay software to determine the tail moment, which is a measure of DNA damage. A decrease in the tail moment over time indicates DNA repair.
Expected Results and Interpretation
Treatment with this compound is expected to increase the formation of RAD51 foci in cells with a compromised HR pathway, such as BRCA1-deficient cells, following DNA damage. This indicates a restoration of homologous recombination. The dose-response experiments should reveal an optimal concentration range for this compound to induce this effect. In the comet assay, cells treated with this compound may show a faster reduction in the comet tail moment over time compared to untreated cells, suggesting an enhanced rate of DNA repair via the restored HR pathway.
Conclusion
This compound is a powerful tool for dissecting the complex interplay between NHEJ and HR in DNA double-strand break repair. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this 53BP1 inhibitor in their studies of homologous recombination, with potential applications in cancer research and the development of novel therapeutic strategies.
References
- 1. This compound Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of UNC-2170 in Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
UNC-2170 is a pioneering, fragment-like small molecule inhibitor of p53-binding protein 1 (53BP1), a critical protein in the DNA damage response (DDR) pathway.[1][2] As a key regulator of DNA double-strand break (DSB) repair, 53BP1 promotes non-homologous end joining (NHEJ) over homologous recombination (HR).[3][4] this compound competitively binds to the tandem tudor domain of 53BP1, thereby disrupting its interaction with histone H4 dimethylated at lysine 20 (H4K20me2) and functioning as a 53BP1 antagonist.[1][5] While this compound itself has demonstrated modest potency and limited cellular activity in cancer-specific studies, its role as a tool compound provides a valuable framework for exploring the therapeutic potential of 53BP1 inhibition in oncology.[6] These notes provide an overview of this compound's properties and outline hypothetical protocols for its application in cancer research, particularly in the context of radiosensitization and combination therapies.
Mechanism of Action
This compound functions by targeting the tandem tudor domain of 53BP1, a methyl-lysine binding domain. This domain is responsible for recognizing and binding to H4K20me2, a histone mark that is induced at sites of DNA double-strand breaks. By competitively inhibiting this interaction, this compound prevents the recruitment and accumulation of 53BP1 at damaged chromatin.[1][5] The inhibition of 53BP1 function is expected to shift the balance of DSB repair from the error-prone NHEJ pathway towards the higher-fidelity HR pathway. This modulation of DNA repair pathways forms the basis of its potential application in cancer therapy.
Caption: Mechanism of action of this compound in inhibiting the 53BP1-mediated NHEJ pathway.
Data Presentation
The following tables summarize the key biochemical and physicochemical properties of this compound based on available literature.
Table 1: Biochemical Properties of this compound
| Parameter | Value | Reference |
| Target | p53-binding protein 1 (53BP1) | [1][2] |
| Binding Domain | Tandem Tudor Domain | [1] |
| IC50 | 29 µM | [2] |
| Kd | 22 µM | [2][7] |
| Selectivity | >17-fold for 53BP1 over 9 other methyl-lysine reader proteins | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₁BrN₂O |
| Molecular Weight | 313.24 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months. |
Experimental Protocols
The following are hypothetical protocols for the experimental use of this compound in a cancer research setting.
Protocol 1: Assessment of this compound as a Radiosensitizing Agent in Cancer Cell Lines
This protocol outlines a method to determine if this compound can enhance the sensitivity of cancer cells to ionizing radiation.
-
Cell Lines: A panel of cancer cell lines with varying DNA repair pathway dependencies (e.g., BRCA1-proficient and -deficient lines) is recommended.
-
Reagents:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Crystal violet staining solution
-
Ionizing radiation source (e.g., X-ray irradiator)
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density determined to yield 50-100 colonies per well in the untreated control. Allow cells to attach overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 10, 30, 100 µM) or vehicle (DMSO) for 24 hours prior to irradiation.
-
Irradiation: Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate for 10-14 days to allow for colony formation.
-
Staining and Quantification: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies (containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the non-irradiated control. Plot survival curves and determine the sensitizer enhancement ratio (SER).
-
Caption: Workflow for assessing the radiosensitizing potential of this compound.
Protocol 2: Investigating Synergism of this compound with PARP Inhibitors
This protocol is designed to evaluate the potential synthetic lethal interaction between 53BP1 inhibition by this compound and PARP inhibition in cancer cells, particularly those with deficiencies in other DNA repair pathways.
-
Cell Lines: Cancer cell lines with known mutations in DNA repair genes (e.g., ATM, BRCA1/2) are ideal for this study.
-
Reagents:
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, Talazoparib; stock solution in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density for a 72-hour viability assay. Allow cells to attach overnight.
-
Drug Treatment: Treat cells with a dose matrix of this compound and a PARP inhibitor. This should include single-agent titrations and combination treatments.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each condition. Use software such as CompuSyn to calculate the combination index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Caption: Logical relationship for potential synthetic lethality with this compound and a PARP inhibitor.
Protocol 3: Immunofluorescence Staining for 53BP1 Foci Formation
This protocol allows for the direct visualization of the effect of this compound on the recruitment of 53BP1 to sites of DNA damage.
-
Cell Lines: Any cancer cell line that forms distinct 53BP1 foci upon DNA damage.
-
Reagents:
-
This compound (stock solution in DMSO)
-
DNA damaging agent (e.g., etoposide or ionizing radiation)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine serum albumin (BSA)
-
Primary antibody against 53BP1
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
-
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Drug Treatment: Treat cells with this compound or vehicle for 1-2 hours.
-
Induction of DNA Damage: Treat cells with a DNA damaging agent (e.g., 10 µM etoposide for 1 hour) or irradiate them.
-
Recovery: Allow cells to recover for a specified time (e.g., 1-4 hours) to allow for foci formation.
-
Fixation and Permeabilization: Fix cells with 4% PFA, then permeabilize with 0.5% Triton X-100 in PBS.
-
Blocking and Staining: Block with BSA and incubate with the primary anti-53BP1 antibody, followed by the fluorescently labeled secondary antibody and DAPI for nuclear counterstaining.
-
Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. Quantify the number of 53BP1 foci per cell nucleus.
-
Concluding Remarks
This compound serves as a foundational tool for investigating the biological roles of 53BP1. While its modest potency may limit its direct therapeutic application, the experimental frameworks outlined here can be adapted for more potent and specific 53BP1 inhibitors that are currently in development.[6] The exploration of 53BP1 inhibition, either alone or in combination with other therapies, remains a promising avenue in the pursuit of novel cancer treatments. Further research is warranted to fully elucidate the contexts in which targeting this key DNA damage response protein will be most effective.
References
- 1. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (this compound) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for UNC-2170 Treatment in the Context of Synthetic Lethality
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC-2170 is a small molecule inhibitor of p53-binding protein 1 (53BP1), a critical component of the DNA damage response (DDR) pathway. While the concept of inducing synthetic lethality in cancer cells with specific DNA repair deficiencies is a promising therapeutic strategy, the role of 53BP1 inhibition, particularly with this compound, presents a nuanced scenario. This document provides detailed application notes and protocols to investigate the effects of this compound on cancer cells, with a focus on its interplay with PARP inhibitors in the context of BRCA mutations. Contrary to inducing synthetic lethality, current research suggests that inhibition of 53BP1 in BRCA1-deficient cells may lead to resistance to PARP inhibitors, a phenomenon termed "synthetic viability." These protocols are designed to enable researchers to explore this complex interaction.
Introduction to this compound and Synthetic Lethality
This compound is a fragment-like ligand that targets the tandem Tudor domain of 53BP1, a key protein in the non-homologous end joining (NHEJ) pathway of DNA double-strand break (DSB) repair.[1][2] It acts as a 53BP1 antagonist by competing with the binding of methylated histones.[2]
Synthetic lethality is a therapeutic concept where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal. A well-established example of synthetic lethality is the use of poly(ADP-ribose) polymerase (PARP) inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes. BRCA-deficient tumors are defective in homologous recombination (HR), another major DSB repair pathway, and become highly dependent on PARP-mediated repair for survival. Inhibition of PARP in these cells leads to the accumulation of cytotoxic DNA damage and subsequent cell death.
The role of 53BP1 in this context is crucial. In BRCA1-deficient cells, 53BP1 can block the end resection of DNA breaks, a critical step for HR.[3][4] This action of 53BP1 is thought to contribute to the genomic instability in these cells. Therefore, it has been hypothesized that inhibiting 53BP1 could modulate the DNA repair landscape.
However, studies have shown that the loss of 53BP1 in BRCA1-mutant cells can partially restore HR, leading to resistance to PARP inhibitors.[1][3][4][5][6] This "synthetic viability" is a critical consideration for therapeutic strategies targeting 53BP1. These application notes and protocols are designed to investigate this phenomenon using this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound. It is important to note that specific data on the direct induction of synthetic lethality by this compound is not currently available in published literature. The provided data relates to its primary activity as a 53BP1 inhibitor.
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Reference |
| IC50 (53BP1) | 29 µM | [1] |
| Kd (53BP1) | 22 µM | [1] |
Table 2: Expected Outcomes of this compound Treatment in Combination with a PARP Inhibitor (e.g., Olaparib)
| Cell Line Genotype | Expected Effect of this compound on Olaparib Sensitivity | Rationale |
| BRCA1-proficient | Minimal to no significant change | These cells have functional HR and are less sensitive to PARP inhibition. 53BP1 inhibition is not expected to have a major impact on their viability in combination with a PARP inhibitor. |
| BRCA1-deficient | Potential decrease in sensitivity (resistance) | Inhibition of 53BP1 may partially restore HR, reducing the cell's dependence on PARP and thus conferring resistance to PARP inhibitors.[1][3][4][5][6] |
Signaling Pathways and Experimental Workflow
To visualize the interplay between this compound, 53BP1, BRCA1, and PARP, the following signaling pathway and experimental workflow diagrams are provided.
Caption: this compound inhibits 53BP1, a key protein in the NHEJ pathway.
Caption: Experimental workflow for assessing this compound's effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound, a PARP inhibitor (e.g., Olaparib), and their combination on the viability of BRCA-proficient and BRCA-deficient cancer cell lines.
Materials:
-
BRCA-proficient and BRCA-deficient cancer cell lines (e.g., MCF7 and MDA-MB-436, respectively)
-
This compound (stock solution in DMSO)
-
Olaparib (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound and Olaparib in complete medium.
-
Aspirate the medium from the wells and add 100 µL of medium containing the desired concentrations of the drugs (single agents and combinations). Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot dose-response curves and determine the IC50 values for each treatment condition.
-
Use combination index (CI) analysis (e.g., using CompuSyn software) to determine if the drug combination is synergistic, additive, or antagonistic.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound and/or a PARP inhibitor.
Materials:
-
Treated cells from Protocol 1 (or cells treated in a similar manner in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect the cells from each treatment condition by trypsinization.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
-
Staining:
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, single-stained (Annexin V-FITC only and PI only) controls for compensation and to set the gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Western Blot Analysis for DNA Damage and 53BP1 Inhibition
This protocol is used to assess the molecular effects of this compound and PARP inhibitor treatment on key proteins involved in the DNA damage response.
Materials:
-
Treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-53BP1, anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest to the loading control (β-actin).
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the cellular effects of the 53BP1 inhibitor this compound, particularly in the context of synthetic lethality and PARP inhibitor sensitivity. Based on current literature, it is anticipated that this compound will not induce synthetic lethality in BRCA1-deficient cells but may instead confer resistance to PARP inhibitors. The detailed experimental procedures will enable researchers to rigorously test this hypothesis and further elucidate the complex interplay between DNA repair pathways in cancer. These studies are crucial for the rational design of combination therapies and for identifying patient populations that are most likely to respond to targeted agents.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. BRCA1, PARP, and 53BP1: conditional synthetic lethality and synthetic viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of 53BP1 Causes PARP Inhibitor Resistance in Brca1-Mutated Mouse Mammary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of 53BP1 causes PARP inhibitor resistance in Brca1-mutated mouse mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Analysis of 53BP1 Inhibition by UNC-2170
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC-2170 is a cell-permeable, small molecule inhibitor that targets the p53-binding protein 1 (53BP1), a critical component of the DNA damage response (DDR) pathway.[1][2] Specifically, this compound acts as a fragment-like ligand that competitively binds to the tandem tudor domain of 53BP1, preventing its localization to sites of DNA double-strand breaks (DSBs).[1][3] This inhibition of 53BP1 recruitment to damaged chromatin is a key mechanism for modulating the choice between different DNA repair pathways, particularly between non-homologous end joining (NHEJ) and homologous recombination (HR). Immunofluorescence microscopy is a powerful technique to visualize and quantify the cellular effects of this compound by monitoring the formation of 53BP1 nuclear foci in response to DNA damage.
These application notes provide a detailed protocol for inducing DNA damage, treating cells with this compound, and subsequently performing immunofluorescence staining to analyze the effects on 53BP1 localization.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 53BP1-mediated DNA damage response pathway and the experimental workflow for assessing the inhibitory effect of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effect of a 53BP1 inhibitor on the formation of 53BP1 foci following ionizing radiation (IR). This data is based on studies of similar 53BP1 inhibitors and serves as an example of expected results with this compound.
| Treatment Group | Average 53BP1 Foci per Cell | Standard Deviation | Percent Inhibition of Foci Formation |
| Vehicle Control (DMSO) + IR | 35 | ± 5 | 0% |
| This compound (50 µM) + IR | 12 | ± 3 | ~65% |
| No IR Control | < 2 | ± 1 | N/A |
Experimental Protocols
Materials and Reagents
-
Cell Line: U2OS (human osteosarcoma) or other suitable cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Hydrochloride: Supplied as a lyophilized powder.[1]
-
Dimethyl Sulfoxide (DMSO): For dissolving this compound.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20.
-
Primary Antibody: Rabbit anti-53BP1 polyclonal antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Glass Coverslips and Microscope Slides.
Protocol for Immunofluorescence Staining of 53BP1 Foci
-
Cell Seeding:
-
Sterilize glass coverslips and place them in a 24-well plate.
-
Seed U2OS cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 15 mM).[1]
-
Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 50 µM).
-
Aspirate the old medium from the cells and add the medium containing this compound or a vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Induction of DNA Damage:
-
Expose the cells to ionizing radiation (e.g., 2-10 Gy) to induce DNA double-strand breaks.
-
Return the cells to the incubator for 1 hour to allow for the formation of 53BP1 foci.
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Aspirate the PBS and add blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Dilute the primary anti-53BP1 antibody in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips onto microscope slides using a drop of anti-fade mounting medium containing DAPI.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
Store the slides at 4°C, protected from light, until imaging.
-
Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the number of 53BP1 foci per nucleus.
-
Briefly, outline the nuclei based on the DAPI signal.
-
Within each nucleus, count the number of distinct green foci.
-
For each treatment condition, analyze a sufficient number of cells (e.g., >100) from multiple fields of view to ensure statistical significance.
-
Calculate the average number of foci per cell and the standard deviation for each condition.
-
Determine the percent inhibition of foci formation by this compound compared to the vehicle control.
-
References
Troubleshooting & Optimization
UNC-2170 Technical Support Center: Troubleshooting Solubility
Welcome to the technical support center for UNC-2170. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this compound and its hydrochloride salt. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful preparation and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound and this compound Hydrochloride?
A1: Both this compound and its hydrochloride salt have distinct solubility profiles. For this compound Hydrochloride, it is soluble in DMSO at 40 mg/mL and in water at 50 mg/mL.[1][2][3] The maleate salt of UNC2170 is soluble in DMF and DMSO at 30 mg/ml, and to a lesser extent in Ethanol and PBS (pH 7.2) at 1 mg/ml.[4] For in vitro studies, preparing a stock solution in DMSO is a common practice. For instance, a 15 mM stock of this compound Hydrochloride can be made by reconstituting 5 mg of the powder in 0.95 mL of DMSO.[1][2]
Q2: I'm observing precipitation when preparing my this compound solution. What should I do?
A2: Precipitation can occur, especially when preparing solutions for in vivo studies or when diluting a DMSO stock into aqueous buffers. If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[5] It is also recommended to prepare aqueous solutions fresh on the day of use.
Q3: What are the storage recommendations for this compound solutions?
A3: Lyophilized this compound Hydrochloride should be stored at -20°C and is stable for 24 months.[1][2] Once dissolved, the solution should be stored at -20°C and used within 3 months to maintain potency.[1][2] For stock solutions in DMSO, storage at -80°C for up to 6 months is also recommended.[5] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[1][2]
Q4: Are there established formulations for in vivo animal studies?
A4: Yes, several protocols are available for preparing this compound for in vivo administration. These typically involve the use of co-solvents to achieve a clear solution. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline, or DMSO in corn oil.[5] These formulations can achieve a concentration of at least 2.5 mg/mL.[5]
Solubility Data
The following tables summarize the solubility of this compound and its different salt forms in various solvents.
Table 1: Solubility of this compound and its Salts
| Compound Form | Solvent | Solubility |
| This compound | Methanol | 125 mg/mL (Needs ultrasonic) |
| This compound | DMSO | 10 mM |
| This compound Hydrochloride | DMSO | 40 mg/mL |
| This compound Hydrochloride | Water | 50 mg/mL |
| UNC2170 (maleate) | DMF | 30 mg/mL |
| UNC2170 (maleate) | DMSO | 30 mg/mL |
| UNC2170 (maleate) | Ethanol | 1 mg/mL |
| UNC2170 (maleate) | PBS (pH 7.2) | 1 mg/mL |
Table 2: In Vivo Formulation Solubility
| Formulation Components | Achieved Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 15 mM Stock Solution of this compound Hydrochloride in DMSO
-
Start with 5 mg of lyophilized this compound Hydrochloride powder.[1][2]
-
Vortex the solution until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in aliquots.
Protocol 2: Preparation of an In Vivo Formulation with PEG300 and Tween-80
This protocol is for preparing a 1 mL working solution.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300.[5]
-
Mix the solution thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.[5]
-
Add 450 µL of saline to bring the final volume to 1 mL.[5]
-
Ensure the final solution is clear before use. If precipitation occurs, gentle heating or sonication may be applied.[5]
Visual Guides
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart to guide researchers in resolving common solubility issues with this compound.
Signaling Pathway of this compound Action
This compound is an inhibitor of p53-binding protein 1 (53BP1), which plays a key role in the DNA Damage Response (DDR) pathway.[1][2][5] Specifically, it is involved in the non-homologous end joining (NHEJ) repair of double-strand DNA breaks.[1][2] this compound binds to the tandem tudor domain of 53BP1, preventing its recruitment to sites of DNA damage.[1][6]
Caption: The signaling pathway illustrating how this compound inhibits 53BP1 function in DNA repair.
References
- 1. This compound Hydrochloride (#47412) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. This compound Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 3. This compound HCl | Methyl-Lysine Binding Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UNC-2170 Concentration for Experiments
Welcome to the technical support center for UNC-2170. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, a selective inhibitor of the p53-binding protein 1 (53BP1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
This compound Overview
This compound is a small-molecule inhibitor that targets the tandem tudor domain of 53BP1.[1] By doing so, it competitively inhibits the binding of 53BP1 to histone H4 dimethylated on lysine 20 (H4K20me2), a key step in the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs).[2][3][4] This inhibition modulates the DNA damage response (DDR), particularly by suppressing the non-homologous end joining (NHEJ) pathway.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fragment-like ligand that binds to the tandem tudor domain of 53BP1.[5] This binding event competitively inhibits the interaction between 53BP1 and its endogenous ligand, H4K20me2, which is a crucial histone mark present at the sites of DNA double-strand breaks.[2][3][4] By disrupting this interaction, this compound functions as a 53BP1 antagonist, thereby impeding the recruitment of 53BP1 to damaged chromatin and inhibiting the downstream signaling of the NHEJ DNA repair pathway.[1][3]
Q2: What are the key in vitro parameters of this compound?
A2: Key in vitro parameters for this compound are summarized in the table below.
| Parameter | Value | Reference |
| IC₅₀ | 29 µM | [5] |
| K_d_ | 22 µM | [5] |
| Selectivity | >17-fold for 53BP1 over nine other methyl-lysine reader proteins | [5][6] |
Q3: How should I prepare and store this compound stock solutions?
A3: this compound hydrochloride is soluble in both DMSO (at 40 mg/mL) and water (at 50 mg/mL).[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO. For example, to create a 15 mM stock, you can reconstitute 5 mg of this compound hydrochloride powder in 0.95 mL of DMSO.[1] Stock solutions should be stored at -20°C and are stable for up to 3 months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: What is a recommended starting concentration range for cell-based assays?
A4: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on published data, a concentration range of 30-100 µM has been shown to be effective in cellular assays, such as the suppression of class switch recombination (CSR) in splenocytes.[5] For initial experiments, it is recommended to perform a dose-response curve starting from a low micromolar range (e.g., 1 µM) up to 100 µM or higher to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound Precipitation in Media | The final concentration of this compound exceeds its solubility in the cell culture medium. The final DMSO concentration is too high, causing the compound to precipitate. | Ensure the final concentration of this compound is within its solubility limits in your specific cell culture medium. Test the solubility in a small volume of medium before treating your cells. Maintain a final DMSO concentration of ≤ 0.1% in the cell culture medium to prevent solvent-induced precipitation and cytotoxicity. If precipitation persists, gentle warming and/or sonication can aid dissolution.[5] |
| High Cell Viability/No Effect | The concentration of this compound is too low to effectively inhibit 53BP1 in your specific cell line. The treatment duration is not long enough to observe a phenotypic effect. The cell line is resistant to 53BP1 inhibition. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 200 µM). Increase the duration of the treatment. It is important to also include a positive control for DNA damage to ensure the pathway is active. Consider using a different cell line that is known to be sensitive to DDR inhibitors. |
| High Cytotoxicity/Cell Death | The concentration of this compound is too high for your cell line. The final DMSO concentration is above the toxic level (typically >0.1%). | Perform a dose-response experiment to determine the cytotoxic threshold of this compound for your specific cell line. Always include a vehicle control (medium with the same final concentration of DMSO) to distinguish between compound-specific and solvent-induced cytotoxicity. |
| Inconsistent Results | Variability in cell seeding density. Inconsistent this compound concentration in the working solutions. Degradation of this compound in the stock solution. | Ensure a consistent number of cells are seeded in each well. Prepare fresh working solutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Potential Off-Target Effects | Although this compound has shown good selectivity, high concentrations may lead to off-target effects. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider including a negative control compound, if available, to differentiate between on-target and off-target effects. |
Experimental Protocols & Visualizations
Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effects of this compound on a chosen cell line and to identify the optimal concentration range for further experiments.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
This compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). Include a vehicle control with the highest concentration of DMSO used in the treatments (typically ≤ 0.1%).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Experimental Workflow:
Caption: Workflow for determining the optimal concentration of this compound.
53BP1-Mediated DNA Damage Response Pathway
This compound inhibits a key step in the Non-Homologous End Joining (NHEJ) pathway. Understanding this pathway is crucial for designing and interpreting experiments with this inhibitor.
Signaling Pathway Diagram:
Caption: Simplified 53BP1 signaling pathway and the point of this compound inhibition.
References
- 1. This compound Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 2. Role of 53BP1 in the Regulation of DNA Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Regulation of DNA double-strand break repair pathway choice: a new focus on 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (this compound) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
Navigating the Nuances of UNC-2170: A Technical Support Guide to Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
UNC-2170 is a valuable tool for interrogating the function of p53 binding protein 1 (53BP1), a critical player in the DNA damage response (DDR). As a fragment-like small molecule inhibitor, it offers a means to modulate the intricate signaling pathways governed by 53BP1. However, like any chemical probe, understanding its selectivity and potential for off-target interactions is paramount for the accurate interpretation of experimental results. This technical support center provides a comprehensive resource for researchers utilizing this compound, with a focus on troubleshooting and addressing frequently asked questions regarding its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target potency and selectivity of this compound?
A1: this compound is a moderately potent inhibitor of 53BP1. It competitively binds to the tandem tudor domain of 53BP1, the same domain that recognizes methylated lysine residues on histone proteins, thereby antagonizing its function.[1][2][3] Key binding affinities are summarized below:
| Parameter | Value | Reference |
| IC50 | 29 µM | [1] |
| Kd | 22 µM | [1] |
This compound has demonstrated high selectivity for 53BP1 when screened against a panel of nine other methyl-lysine (Kme) reader proteins, showing at least 17-fold greater affinity for 53BP1.[1][2]
Q2: Has a comprehensive kinome scan been performed for this compound?
A2: To date, a comprehensive public dataset from a broad kinome scan for this compound has not been identified in the scientific literature. The primary characterization of this compound has focused on its selectivity against other methyl-lysine reader proteins. The absence of a kinome-wide screen means that its interactions with the broader human kinome are largely uncharacterized. Therefore, researchers should exercise caution when interpreting phenotypes that may not be directly attributable to 53BP1 inhibition, as off-target effects on various kinases cannot be ruled out.
Q3: What are the known methyl-lysine reader proteins that this compound has been tested against and shown to be selective over?
Q4: I am observing a phenotype that is not consistent with 53BP1 inhibition. What could be the cause?
A4: This could be due to several factors:
-
Off-target effects: As the kinome profile of this compound is unknown, the observed phenotype could be due to the inhibition of an unintended kinase or other protein.
-
Cellular context: The function of 53BP1 and the consequences of its inhibition can be highly cell-type specific and dependent on the genetic background of the cells.
-
Experimental artifacts: Issues such as compound solubility, stability in culture media, or indirect effects on cell health can lead to misleading results.
We recommend a series of validation experiments, as outlined in the troubleshooting guides below, to dissect the observed phenotype.
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype or Toxicity
If you observe a cellular response that is not readily explained by the known functions of 53BP1, it is crucial to investigate the possibility of off-target effects.
Workflow for Investigating Unexpected Phenotypes:
Caption: A logical workflow for distinguishing on-target from potential off-target effects of this compound.
Experimental Protocols:
-
Protocol 1: Western Blot for 53BP1 Downstream Markers To confirm the on-target activity of this compound, assess the phosphorylation status of downstream effectors of 53BP1 signaling. For instance, in response to DNA damage, 53BP1 is involved in promoting non-homologous end joining (NHEJ). While direct, universally accepted downstream phosphorylation events are complex, one could assess the overall DNA damage response.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at a concentration range of 30-100 µM for 2-24 hours. Include a DMSO vehicle control.
-
Induce DNA Damage (Optional): Treat cells with a DNA damaging agent (e.g., etoposide or ionizing radiation) for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: Separate 20-40 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against markers of DNA damage signaling (e.g., phospho-ATM, phospho-CHK2, γH2AX) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect with an ECL substrate.
-
Problem 2: Inconsistent or No Inhibition of 53BP1 Foci Formation
A common method to assess 53BP1 activity is to monitor its recruitment to sites of DNA double-strand breaks, which appear as nuclear foci by immunofluorescence.
Signaling Pathway of 53BP1 Recruitment to DNA Damage Sites:
Caption: The signaling cascade leading to the recruitment of 53BP1 to sites of DNA double-strand breaks.
Troubleshooting Immunofluorescence for 53BP1 Foci:
| Problem | Possible Cause | Suggested Solution |
| High background staining | - Antibody concentration too high- Insufficient blocking- Inadequate washing | - Titrate the primary antibody concentration.- Increase blocking time or try a different blocking agent (e.g., 5% goat serum).- Increase the number and duration of wash steps. |
| Weak or no 53BP1 foci | - Inefficient DNA damage induction- Incorrect timing of fixation- Poor antibody quality- this compound concentration too low or incubation time too short | - Confirm DNA damage with a γH2AX co-stain.- Optimize the time between damage induction and cell fixation.- Use a validated antibody for immunofluorescence.- Perform a dose-response and time-course experiment for this compound treatment. |
| Cytoplasmic 53BP1 staining | - Incomplete cell permeabilization- Antibody cross-reactivity | - Optimize the permeabilization step (e.g., adjust Triton X-100 concentration and incubation time).- Run a negative control without the primary antibody to check for non-specific secondary antibody binding. |
Experimental Protocols:
-
Protocol 2: Immunofluorescence Staining of 53BP1 Foci
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat with this compound (e.g., 50-100 µM) for 4-24 hours prior to inducing DNA damage.
-
DNA Damage Induction: Induce DNA double-strand breaks using ionizing radiation (e.g., 2-10 Gy) or a radiomimetic drug (e.g., neocarzinostatin).
-
Fixation: After the desired recovery time (e.g., 1-4 hours), wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against 53BP1 (and optionally γH2AX as a control for DNA damage) in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash three times with PBS, with the second wash containing DAPI for nuclear counterstaining. Mount the coverslips on slides with anti-fade mounting medium and image using a fluorescence microscope.
-
Investigating Potential Off-Target Kinase Activity
Given the lack of a published kinome scan for this compound, researchers who suspect off-target kinase effects may need to perform their own targeted investigations.
Experimental Workflow for Assessing Off-Target Kinase Inhibition:
Caption: A suggested workflow for investigating a hypothesized off-target kinase of this compound.
Experimental Protocols:
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) CETSA can be used to assess the direct binding of this compound to a suspected off-target protein in a cellular context.
-
Cell Treatment: Treat intact cells with this compound (e.g., 100 µM) and a vehicle control for 1-2 hours.
-
Heat Shock: Aliquot cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the suspected off-target protein by Western blotting. A shift in the melting curve in the presence of this compound indicates direct binding.
-
By employing these troubleshooting guides and experimental protocols, researchers can more confidently dissect the on- and off-target effects of this compound, leading to a more robust understanding of 53BP1 biology and the broader implications of its inhibition.
References
UNC-2170 modest potency considerations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UNC-2170, a small molecule inhibitor of p53-binding protein 1 (53BP1). Due to its modest potency, careful consideration of experimental design is crucial for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fragment-like small molecule that functions as a competitive antagonist of the 53BP1 tandem tudor domain.[1][2][3] It binds to the methyl-lysine (Kme) binding pocket of 53BP1, preventing its recognition of histone H4 dimethylated on lysine 20 (H4K20me2).[3] This interaction disrupts the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs), thereby inhibiting its role in promoting non-homologous end joining (NHEJ) repair.[1][4]
Q2: What are the binding affinity and potency of this compound?
A2: this compound exhibits modest potency with a dissociation constant (Kd) of approximately 22 µM and an IC50 of 29 µM for 53BP1.[2][5]
Q3: How selective is this compound?
A3: this compound demonstrates at least 17-fold selectivity for 53BP1 over other methyl-lysine binding proteins.[2]
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound hydrochloride is supplied as a lyophilized powder and should be stored at -20°C, desiccated, for up to 24 months.[1] Once reconstituted in a solvent such as DMSO, it should be stored at -20°C and used within 3 months to avoid loss of potency.[1] It is advisable to aliquot the solution to prevent multiple freeze-thaw cycles.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of 53BP1 function in my cellular assay.
-
Possible Cause 1: Insufficient concentration. Due to its modest potency, higher concentrations of this compound (e.g., 30-100 µM) may be required to achieve a significant cellular effect.[5]
-
Troubleshooting Tip 1: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a concentration range of 10 µM to 100 µM.
-
Possible Cause 2: Poor cell permeability or cellular efflux. While this compound is reported to be highly cell-permeant with no significant efflux, this can vary between cell lines.[2]
-
Troubleshooting Tip 2: If you suspect permeability issues, consider using permeabilizing agents in your initial experiments, though this is not ideal for live-cell assays. Verifying target engagement with a cellular thermal shift assay (CETSA) can also be informative.
-
Possible Cause 3: Compound instability. Improper storage or handling can lead to the degradation of this compound.
-
Troubleshooting Tip 3: Ensure the compound is stored as recommended and that reconstituted solutions are not subjected to multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a stock solution for each experiment.
Problem 2: I am observing cellular toxicity at the effective concentration of this compound.
-
Possible Cause 1: Off-target effects. At higher concentrations, the risk of off-target effects increases.
-
Troubleshooting Tip 1: Include a negative control compound, such as UNC2892, in your experiments to distinguish between 53BP1-specific effects and general toxicity.[5] Additionally, perform a cell viability assay (e.g., MTT or CellTiter-Glo) across a range of this compound concentrations.
-
Possible Cause 2: Solvent toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.
-
Troubleshooting Tip 2: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (usually <0.5% for DMSO).
Problem 3: I am having difficulty dissolving this compound.
-
Possible Cause: this compound may precipitate out of solution, especially at higher concentrations.
-
Troubleshooting Tip: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5] For in vivo studies, specific formulation protocols are available.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 22 µM | [2][5] |
| IC50 | 29 µM | [5] |
| Selectivity | >17-fold vs. other Kme readers | [2] |
| Cellular Activity (CSR) | 30-100 µM | [5] |
Experimental Protocols
1. Class Switch Recombination (CSR) Assay in Murine B-cells
This protocol is adapted from studies demonstrating the effect of 53BP1 inhibition on CSR.
-
Cell Culture: Isolate naive B-cells from murine spleens. Culture the cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 50 µM β-mercaptoethanol.
-
Stimulation: To induce CSR to IgG1, stimulate the B-cells with lipopolysaccharide (LPS) and interleukin-4 (IL-4).
-
Inhibitor Treatment: Treat the cells with this compound (30-100 µM) or a vehicle control (DMSO) at the time of stimulation.
-
Flow Cytometry: After 3.5 days of culture, harvest the cells and stain them with fluorescently labeled antibodies against surface markers for IgM and IgG1.
-
Analysis: Analyze the percentage of IgG1-positive cells using a flow cytometer. A reduction in the percentage of IgG1-positive cells in the this compound treated group compared to the control indicates inhibition of CSR.
2. 53BP1 Foci Formation Assay
This assay assesses the recruitment of 53BP1 to sites of DNA damage.
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., U2OS) on coverslips. Treat the cells with this compound at the desired concentration for a specified period before inducing DNA damage.
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA damaging agent (e.g., etoposide) or by exposing them to ionizing radiation (IR).
-
Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100 in PBS, and block with 1% BSA. Incubate with a primary antibody against 53BP1, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the number of 53BP1 foci per nucleus. A decrease in the number of foci in this compound-treated cells compared to the control indicates inhibition of 53BP1 recruitment.
Visualizations
Caption: Mechanism of action of this compound in inhibiting 53BP1 recruitment.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. This compound Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 2. This compound (this compound) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting UNC-2170 Experiments
This guide addresses a common issue encountered by researchers using UNC-2170: the failure to observe a significant blockade of 53BP1 foci formation in DNA damage response (DDR) experiments. We provide potential explanations, troubleshooting steps, and detailed protocols to help you diagnose and resolve this issue.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a reduction in 53BP1 foci formation after treating my cells with this compound?
There are several potential reasons why this compound may not effectively block the formation of 53BP1 foci in your experimental setup. These can be broadly categorized into the compound's intrinsic properties, the complexity of the 53BP1 recruitment pathway, and suboptimal experimental conditions.
-
Modest Potency of this compound: this compound is a first-generation, fragment-like ligand for 53BP1 with modest potency.[1][2] Its binding affinity (Kd) is in the micromolar range, which may be insufficient to outcompete the high local concentration of its natural ligand, dimethylated histone H4 on lysine 20 (H4K20me2), at sites of DNA double-strand breaks (DSBs).
-
Bivalent Histone Recognition by 53BP1: The recruitment of 53BP1 to DSBs is a two-pronged process. While this compound targets the tandem Tudor domain that recognizes H4K20me2, 53BP1 also has a ubiquitin-dependent recruitment (UDR) domain that binds to ubiquitinated lysine 15 on histone H2A (H2AK15ub).[3][4][5][6] This parallel recruitment mechanism via the UDR domain may still be sufficient to localize 53BP1 to damaged chromatin, even if the Tudor domain is occupied by this compound.
-
Insufficient Drug Concentration or Exposure Time: The concentration of this compound used may be too low, or the pre-incubation time before inducing DNA damage may be too short. The compound needs adequate time to permeate the cells and accumulate at a high enough intracellular concentration to engage its target.
-
Cell-Type Specific Dependencies: The relative importance of the H4K20me2-Tudor interaction versus the H2AK15ub-UDR interaction for 53BP1 recruitment can vary between different cell types, potentially due to differences in the expression levels of upstream DDR factors like RNF8 and RNF168.
-
Suboptimal Foci Detection Method: The immunofluorescence protocol itself may not be sensitive enough to detect a partial reduction in foci formation. Issues with antibody quality, fixation, or permeabilization can affect the quality of the results.
Q2: What is the specific molecular target and mechanism of action for this compound?
This compound is a small molecule antagonist of the p53-binding protein 1 (53BP1).[2][7] It specifically targets the tandem Tudor domain of 53BP1.[1][8] This domain is responsible for "reading" a specific post-translational modification on histone H4: the dimethylation of lysine 20 (H4K20me2). By binding to the methyl-lysine binding pocket within the Tudor domain, this compound competitively inhibits the interaction between 53BP1 and H4K20me2, thereby aiming to prevent the localization of 53BP1 at sites of DNA damage.[1]
Q3: Are there alternative pathways for 53BP1 recruitment that this compound does not inhibit?
Yes. The recruitment of 53BP1 to DSBs is a robust process that does not rely solely on one interaction. The key alternative pathway involves the ubiquitination of histones. Upstream DNA damage signaling activates the E3 ubiquitin ligases RNF8 and RNF168, which deposit ubiquitin marks on histone H2A at lysine 15 (H2AK15ub).[5] The Ubiquitin-Dependent Recruitment (UDR) motif of 53BP1 directly recognizes H2AK15ub, providing a second anchor point to the damaged chromatin.[4][6] Since this compound only blocks the Tudor domain's interaction with H4K20me2, this UDR-mediated pathway remains functional and can independently recruit 53BP1.
Quantitative Data: 53BP1 Antagonist Potency
The modest potency of this compound has led to the development of more effective antagonists. This table compares the reported binding affinities and inhibitory concentrations.
| Compound | Target Domain | IC₅₀ (µM) | Dissociation Constant (Kd) (µM) |
| This compound | Tandem Tudor | 29[7] | 22[9] |
| UNC8531 | Tandem Tudor | 0.47[10] | 0.85[10] |
| UNC9512 | Tandem Tudor | Not Reported (Optimized from UNC8531) | Not Reported |
Visualizations
Signaling and Experimental Diagrams
Troubleshooting Guide
If you are not observing the expected effect with this compound, follow this troubleshooting guide.
| Question | Possible Cause | Recommended Action |
| 1. Did you confirm that DNA damage was successfully induced? | No or insufficient DNA damage. | Always include a positive control (e.g., irradiated or etoposide-treated cells without inhibitor). Stain for a primary damage marker like γH2AX. You should see robust γH2AX foci formation in your positive control.[11] |
| 2. What concentration of this compound are you using? | Concentration is too low. | Given the IC₅₀ of ~29 µM, concentrations in the range of 30-100 µM are often used in cellular assays.[7] Perform a dose-response curve to determine the optimal concentration for your cell line. |
| 3. Did you pre-incubate the cells with this compound before inducing damage? | Insufficient time for drug uptake. | Pre-incubate cells with this compound for at least 1-2 hours before adding the DNA damaging agent to ensure adequate cell permeability and target engagement. |
| 4. Is your immunofluorescence (IF) protocol optimized? | Poor signal or high background. | Titrate your primary and secondary antibodies. Optimize fixation and permeabilization conditions for your specific cell line and antibodies. Ensure blocking is sufficient to prevent non-specific binding. |
| 5. Have you considered the cell cycle status of your cells? | 53BP1 recruitment can be cell cycle-dependent.[4][5] | Synchronize your cells (e.g., in G1) to reduce variability. The balance between repair pathways and the requirement for 53BP1 can differ between G1 and S/G2 phases. |
| 6. Could your cell line be non-responsive? | Redundant recruitment pathways are dominant. | Try a different cell line to see if the effect is cell-type specific. Consider using a more potent second-generation 53BP1 inhibitor like UNC8531 or UNC9512 if available.[10] |
Experimental Protocols
Protocol: Immunofluorescence Staining for 53BP1 and γH2AX Foci
This protocol is a generalized procedure for detecting 53BP1 and γH2AX foci in cultured mammalian cells.[12][13]
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
DNA damaging agent (e.g., Etoposide, or access to an irradiator)
-
This compound (and DMSO for vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% - 0.5% Triton X-100 in PBS
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS
-
Primary Antibodies: Rabbit anti-53BP1 and Mouse anti-γH2AX (Ser139)
-
Secondary Antibodies: Alexa Fluor-conjugated Goat anti-Rabbit and Goat anti-Mouse
-
Mounting Medium with DAPI
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto coverslips and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound or DMSO vehicle for 1-2 hours.
-
Induce DNA damage (e.g., treat with etoposide or irradiate with 2-10 Gy).
-
Incubate for the desired time to allow foci formation (e.g., 1 hour post-irradiation).
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA solution and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.[13]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Solution and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-53BP1 and anti-γH2AX) to their optimal concentration in the Blocking Solution.
-
Aspirate the blocking solution from the coverslips and add the primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibodies in Blocking Solution. Protect from light from this point forward.
-
Add the secondary antibody solution and incubate for 1 hour at room temperature in the dark.
-
-
Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each in the dark.
-
Briefly rinse with distilled water.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Seal the edges with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for DAPI, and the fluorophores conjugated to your secondary antibodies.
-
Quantify the number of distinct 53BP1 and γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). Compare the results from this compound treated cells to the vehicle-treated control.
-
References
- 1. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 3. Acetylation of 53BP1 dictates the DNA double strand break repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound (this compound) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting UNC-2170 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for UNC-2170, a small-molecule inhibitor of p53-binding protein 1 (53BP1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor that targets p53-binding protein 1 (53BP1), a key protein in the DNA damage response (DDR) pathway.[1][2] Specifically, this compound binds to the tandem Tudor domain of 53BP1, competing with its natural ligand, methylated lysine on histone proteins.[1][2] This inhibition of 53BP1's binding activity makes this compound a valuable tool for studying DNA repair mechanisms, particularly non-homologous end joining (NHEJ).[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound hydrochloride is soluble in both DMSO (at 40 mg/mL) and water (at 50 mg/mL).[1][2] For creating stock solutions, high-purity, anhydrous DMSO is recommended.
-
Lyophilized Powder: Store at -20°C, desiccated. In this form, the chemical is stable for up to 24 months.[1]
-
In Solution: Store at -20°C and use within 3 months to prevent loss of potency.[1][2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1][2] Some suppliers recommend storing stock solutions at -80°C for up to 6 months.[3][4]
Q3: I observed precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved before use.
-
Concentration: If precipitation persists, consider preparing a slightly lower concentration stock solution.
-
Solvent Quality: Ensure you are using high-quality, anhydrous DMSO, as absorbed water can affect solubility and stability.[5][6]
Q4: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can stem from several factors related to compound instability or experimental setup.
-
Compound Degradation: If the stock solution is old (older than 3 months at -20°C) or has been subjected to multiple freeze-thaw cycles, the compound may have degraded. Prepare a fresh stock solution.
-
Inaccurate Concentration: Precipitation in the stock or working solution can lead to an inaccurate final concentration in your assay. Always ensure the compound is fully dissolved.
-
Cell Line Variability: The response to this compound can vary between different cell lines and even with increasing passage numbers of the same cell line.
-
Vehicle Control: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect the cells (typically <0.5%).[7][8]
Troubleshooting Guide: this compound Instability in Solution
This guide addresses specific issues related to the potential instability of this compound in solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity over time in long-term experiments. | Degradation of this compound in the assay medium. | 1. Replenish the compound: For experiments lasting several days, perform partial or full media changes with fresh this compound at regular intervals. 2. Assess stability in media: Conduct a preliminary experiment to determine the stability of this compound in your specific cell culture medium over the desired experimental duration (see Protocol 1). |
| Color change observed in the stock or working solution. | Chemical degradation or oxidation of the compound. | 1. Discard the solution: A color change is a strong indicator of chemical degradation. Do not use the solution for experiments. 2. Prepare a fresh solution: Use fresh, high-purity solvent. 3. Proper storage: Protect solutions from light by using amber vials or wrapping them in foil. Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing for long-term storage. |
| Precipitation when diluting DMSO stock into aqueous buffer. | The compound's solubility limit is exceeded in the aqueous buffer. | 1. Optimize dilution: Instead of a single large dilution, perform serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous buffer. 2. Increase final DMSO concentration: A slightly higher final DMSO concentration (e.g., 0.1% - 0.5%) may be necessary to maintain solubility, but always include a vehicle control.[7][8] 3. Adjust pH: The solubility of benzamide-containing compounds can be pH-dependent.[9][10] Experiment with the pH of your aqueous buffer if possible. |
| Inconsistent HPLC peak for this compound. | Degradation of the compound, leading to the appearance of new peaks and a decrease in the main peak area. | 1. Use a fresh sample: Analyze a freshly prepared solution of this compound as a reference. 2. Check for degradation products: If new peaks are observed, it indicates degradation. The stability of the compound under the current storage and handling conditions should be re-evaluated. 3. Optimize HPLC method: Ensure your HPLC method is optimized to separate this compound from potential degradation products. |
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁BrN₂O • HCl | [1][2] |
| Molecular Weight | 349.7 g/mol | [1][2] |
| Purity | >98% | [1][2] |
| Solubility in DMSO | 40 mg/mL | [1][2] |
| Solubility in Water | 50 mg/mL | [1][2] |
| Appearance | White to off-white solid | |
| Storage (Lyophilized) | -20°C, desiccated (24 months) | [1] |
| Storage (In Solution) | -20°C (3 months) or -80°C (6 months) | [1][3][4] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution via HPLC
Objective: To determine the stability of this compound in a specific solvent or experimental buffer over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, cell culture medium, PBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)
Methodology:
-
Prepare a fresh stock solution: Dissolve this compound in the desired solvent to a known concentration (e.g., 1 mM). This will be your T=0 sample.
-
Incubate samples: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
Analyze samples at different time points: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from one of the vials.
-
HPLC analysis:
-
Inject the sample into the HPLC system.
-
Use a suitable gradient elution method to separate this compound from any potential degradation products.
-
Monitor the elution profile at an appropriate UV wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Record the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Methodology:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Serial dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in aqueous buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the aqueous buffer. This will result in a range of final this compound concentrations with a consistent final DMSO concentration.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
-
UV Absorbance: Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant at a wavelength where this compound absorbs.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Mandatory Visualizations
References
- 1. This compound Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 2. This compound Hydrochloride (#47412) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. captivatebio.com [captivatebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and stability of strongly acidic benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC-2170 cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with UNC-2170, particularly concerning cytotoxicity at high concentrations.
Troubleshooting Guides
Issue: Unexpected Cell Death Observed After Treatment with this compound
If you are observing a higher-than-expected level of cytotoxicity in your experiments with this compound, follow this troubleshooting guide to identify the potential cause.
Step 1: Verify the Effective Concentration of this compound in Your System
This compound is a modestly potent 53BP1 inhibitor.[1] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
-
Recommendation: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired biological effect (e.g., inhibition of 53BP1-dependent signaling).
-
Rationale: Using excessively high concentrations may lead to off-target effects or non-specific toxicity.
Step 2: Assess the Purity and Integrity of Your this compound Stock
The stability and purity of the compound are critical for reproducible results.
-
Recommendation:
-
Ensure your this compound stock solution is properly prepared and stored. For a 15 mM stock, reconstitute 5 mg of powder in 0.95 mL of DMSO.[1]
-
Store lyophilized powder at -20°C, desiccated. Once in solution, store at -20°C and use within 3 months to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles.[1]
-
If possible, verify the purity of your compound using analytical methods such as HPLC-MS.
-
-
Rationale: Degradation of the compound or the presence of impurities could contribute to unexpected cytotoxicity.
Step 3: Rule Out Solvent-Induced Toxicity
The solvent used to dissolve this compound (typically DMSO) can be toxic to cells at certain concentrations.
-
Recommendation: Include a vehicle control in your experiments, treating cells with the same concentration of DMSO used in your this compound treatment group.
-
Rationale: This will help you differentiate between cytotoxicity caused by the compound and that caused by the solvent.
Step 4: Consider the Inherent Sensitivity of Your Cell Line
Different cell lines can have varying sensitivities to chemical compounds.
-
Recommendation: Review the literature for studies using this compound in your cell line of interest. If none are available, consider performing a baseline cytotoxicity assay on a panel of cell lines to assess relative sensitivity.
-
Rationale: Your cell line may be particularly sensitive to perturbations in the DNA damage response pathway or to off-target effects of this compound.
Step 5: Evaluate for Exaggerated On-Target Effects
Inhibition of 53BP1 can sensitize cells to endogenous or exogenous DNA damage, potentially leading to cell death.
-
Recommendation: Assess the baseline level of DNA damage in your cell culture conditions. Culture conditions that induce DNA damage may lead to increased cytotoxicity when 53BP1 is inhibited.
-
Rationale: The observed cytotoxicity may be a result of the intended biological effect of this compound in a specific cellular context.
Frequently Asked Questions (FAQs)
Q1: At what concentration is this compound expected to be cytotoxic?
A1: this compound generally exhibits low cytotoxicity at typical experimental concentrations. One study reported that cell toxicity was only observed at concentrations greater than 10 mM in a CellTiter-Glo luminescent cell-viability assay.[2] It is important to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q2: What is the mechanism of action of this compound?
A2: this compound is a fragment-like small molecule that functions as a ligand for the p53-binding protein 1 (53BP1).[1][2] It binds to the tandem tudor domain of 53BP1, competing with its natural ligand, methylated histone H4 on lysine 20 (H4K20me2).[2] This prevents the recruitment of 53BP1 to sites of double-strand DNA breaks, thereby inhibiting its function in the DNA damage response, particularly in promoting non-homologous end joining (NHEJ).[1]
Q3: What are the known off-target effects of this compound?
A3: this compound has been shown to be at least 17-fold selective for 53BP1 compared to nine other methyl-lysine reader proteins.[3] However, comprehensive data on off-target effects, especially at high concentrations, is limited. It is always advisable to use the lowest effective concentration to minimize the potential for off-target activities.
Q4: Can this compound sensitize cells to other treatments?
A4: Yes, by inhibiting 53BP1 and the NHEJ pathway, this compound can potentially sensitize cells to DNA damaging agents such as radiation or certain chemotherapeutics. The specific effect will depend on the genetic background of the cells, particularly their status of other DNA repair pathways like homologous recombination.
Q5: How can I confirm that this compound is engaging its target in my cells?
A5: Target engagement can be assessed by observing the inhibition of 53BP1-dependent cellular processes. For example, you can measure the reduction in the formation of 53BP1 foci at sites of DNA damage induced by ionizing radiation or other agents. Additionally, functional assays such as the suppression of class switch recombination in B cells can be used to confirm the cellular activity of this compound.[2]
Data Presentation
Table 1: this compound Potency and Selectivity
| Parameter | Value | Source |
| IC50 (53BP1) | 29 µM | [3] |
| Kd (53BP1) | 22 µM | [3] |
| Selectivity | >17-fold vs. 9 other Kme reader proteins | [3] |
Table 2: Reported this compound Concentrations in Cellular Assays
| Assay | Cell Type | Concentration Range | Outcome | Source |
| Class Switch Recombination | Naive Splenocytes | 30-100 µM | Reduction in CSR | [3] |
| 53BP1 Solubility | Cellular Lysates | 500 µM | Increased soluble 53BP1 | [3] |
| Cell Viability (Cytotoxicity) | Not specified | >10 mM | Onset of cytotoxicity | [2] |
Experimental Protocols
1. Protocol for Assessing Cell Viability Using a Luminescent Assay (e.g., CellTiter-Glo®)
This protocol provides a general method for determining the cytotoxic effect of this compound on a chosen cell line.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well white-walled, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Protocol for Assessing 53BP1 Target Engagement via Immunofluorescence
This protocol allows for the visualization of 53BP1 recruitment to DNA double-strand breaks and the assessment of its inhibition by this compound.
-
Materials:
-
Cell line of interest cultured on glass coverslips
-
This compound
-
DMSO (vehicle control)
-
DNA damaging agent (e.g., ionizing radiation source or etoposide)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against 53BP1
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Pre-treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Induce DNA double-strand breaks (e.g., by exposing cells to 2-10 Gy of ionizing radiation).
-
Allow cells to recover for a short period (e.g., 30-60 minutes) to allow for 53BP1 foci formation.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-53BP1 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number and intensity of 53BP1 foci per cell to determine the inhibitory effect of this compound.
-
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Mechanism of action of this compound.
References
Technical Support Center: UNC2892 as a Negative Control for UNC-2170
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UNC2892 as a negative control for the 53BP1 inhibitor, UNC-2170.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and UNC2892?
This compound is a small-molecule inhibitor that targets the p53-binding protein 1 (53BP1), a critical component of the DNA damage response (DDR) pathway.[1][2] Specifically, this compound binds to the tandem tudor domain of 53BP1, competitively inhibiting its interaction with methylated lysine residues on histone proteins.[1] This disruption prevents the recruitment of 53BP1 to sites of double-strand DNA breaks, thereby impairing non-homologous end joining (NHEJ) repair.[1]
UNC2892 is a structurally similar analog of this compound that has been designed to serve as a negative control.[3] Crucially, UNC2892 has no measurable binding affinity for the 53BP1 tandem tudor domain and therefore does not inhibit its function.[3] Its use helps to ensure that the observed cellular or biochemical effects are due to the specific inhibition of 53BP1 by this compound and not due to off-target effects of the chemical scaffold.[3]
Q2: Why is it important to use a negative control like UNC2892?
Using a negative control is essential in biochemical and cellular assays to validate that the observed effects of a test compound are due to its intended biological activity and not a result of non-specific interactions, solvent effects, or general compound toxicity. UNC2892, being structurally related to this compound but inactive against 53BP1, allows researchers to:
-
Attribute effects to 53BP1 inhibition: By comparing the results of this compound treatment to those of UNC2892, any significant differences can be more confidently attributed to the inhibition of 53BP1.[3]
-
Identify off-target effects: If both this compound and UNC2892 produce a similar effect, it suggests that this effect is independent of 53BP1 and may be an off-target activity of the chemical scaffold.
-
Control for experimental artifacts: UNC2892 helps to account for any potential artifacts introduced by the compound's solvent (e.g., DMSO) or the compound itself, independent of its target-binding activity.
Q3: At what concentrations should I use this compound and UNC2892?
The optimal concentration for this compound and UNC2892 will depend on the specific assay and cell type being used. However, based on published data, here are some general recommendations:
-
Biochemical Assays (e.g., AlphaScreen): this compound has a reported IC50 of 29 µM for 53BP1.[2][4] A concentration range bracketing this value would be appropriate.
-
Cellular Assays: In cellular lysates, this compound has been shown to increase the amount of soluble 53BP1 at a concentration of 500 µM.[2][4] For functional cellular assays like class switch recombination, concentrations ranging from 30-100 µM have been used.[4]
-
UNC2892 Concentration: UNC2892 should be used at the same concentration as this compound to ensure a valid comparison.
It is always recommended to perform a dose-response experiment to determine the optimal concentrations for your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal in biochemical assays with both this compound and UNC2892. | Compound interference with the assay technology (e.g., light scattering or fluorescence quenching in AlphaScreen). | Run a control experiment with the compounds and assay components in the absence of the target protein to assess for direct interference. Consider using an orthogonal assay to validate findings. |
| Aggregation of the compounds at the tested concentrations. | Visually inspect the compound solutions for precipitation. Test a lower range of concentrations. Ensure proper solubilization of the compounds. | |
| This compound shows no effect in a cellular assay, even at high concentrations. | Poor cell permeability of the compound. | Confirm the cell permeability of this compound in your cell line of interest. While it is reported to be cell-permeant, this can vary between cell types. |
| The 53BP1 pathway is not active or relevant in the chosen cell line or under the specific experimental conditions. | Ensure that your cellular model has a functional 53BP1-dependent DNA damage response. You can induce DNA damage (e.g., with ionizing radiation) to activate the pathway. | |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal duration of treatment for observing the desired effect. | |
| UNC2892 shows a similar effect to this compound in a cellular assay. | The observed phenotype is an off-target effect of the chemical scaffold, unrelated to 53BP1 inhibition. | This is a valuable result. It suggests that the observed effect is not due to 53BP1 inhibition. Consider investigating other potential targets of this chemical series. |
| The observed effect is due to general cytotoxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with both compounds to assess their impact on cell health at the concentrations used in the primary assay. | |
| Inconsistent results between experiments. | Variability in compound preparation. | Prepare fresh stock solutions of this compound and UNC2892 for each experiment. Ensure accurate and consistent dilutions. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in a similar growth phase for each experiment. | |
| Inconsistent DNA damage induction. | If using a DNA damaging agent, ensure consistent dosage and timing of treatment across all experiments. |
Quantitative Data Summary
| Compound | Parameter | Value | Assay |
| This compound | IC50 | 29 µM | AlphaScreen (inhibition of 53BP1 binding to H4K20me2 peptide) |
| This compound | Kd | 22 µM | Isothermal Titration Calorimetry (binding to 53BP1 tandem tudor domain) |
| UNC2892 | Binding Affinity | No measurable affinity | Isothermal Titration Calorimetry (binding to 53BP1 tandem tudor domain) |
Experimental Protocols
AlphaScreen Assay for 53BP1 Inhibition
This protocol is adapted from methodologies used to screen for 53BP1 inhibitors.[5][6]
Materials:
-
Recombinant 53BP1 tandem tudor domain (TTD)
-
Biotinylated histone H4 peptide dimethylated on lysine 20 (H4K20me2)
-
Streptavidin-coated Donor beads
-
Anti-tag (e.g., anti-GST or anti-His) Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound and UNC2892
-
384-well low-volume white microplates
Procedure:
-
Prepare serial dilutions of this compound and UNC2892 in assay buffer.
-
Add a small volume (e.g., 2.5 µL) of the compound dilutions to the wells of the 384-well plate.
-
Add the 53BP1-TTD protein to the wells.
-
Add the biotinylated H4K20me2 peptide to the wells.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding to reach equilibrium.
-
In a separate tube, mix the Streptavidin-coated Donor beads and anti-tag Acceptor beads in assay buffer.
-
Add the bead mixture to the wells.
-
Incubate in the dark at room temperature for a defined period (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-compatible plate reader.
Cellular Assay: Analysis of Soluble 53BP1
This protocol is based on the observation that inhibition of 53BP1's interaction with chromatin should increase the amount of soluble 53BP1 in cell lysates.[2][4]
Materials:
-
HEK293 or other suitable cell line
-
This compound and UNC2892
-
Cell lysis buffer for fractionation (e.g., a buffer containing a mild non-ionic detergent)
-
Protease and phosphatase inhibitors
-
Antibodies for Western blotting (anti-53BP1, anti-Histone H3)
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound, UNC2892 (e.g., 500 µM), or vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
Harvest the cells and perform a cellular fractionation to separate the soluble (cytoplasmic and nucleoplasmic) and chromatin-bound fractions.
-
Quantify the protein concentration in each fraction.
-
Perform SDS-PAGE and Western blotting on the soluble fractions.
-
Probe the membrane with an anti-53BP1 antibody to detect the amount of soluble 53BP1.
-
Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction to ensure proper fractionation.
Visualizations
Caption: 53BP1 Signaling Pathway in DNA Damage Response.
Caption: General Experimental Workflow for using this compound and UNC2892.
References
- 1. 53BP1, a mediator of the DNA damage checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of 53BP1 in the Regulation of DNA Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a novel 53BP1 inhibitor through AlphaScreen-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of UNC-2170 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of UNC-2170 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a fragment-like small molecule inhibitor of p53-binding protein 1 (53BP1), a key protein in the DNA damage response (DDR) pathway.[1] It functions by competitively binding to the tandem tudor domain of 53BP1, thereby preventing its interaction with methylated lysine residues on histone H4 (H4K20me2) at sites of DNA double-strand breaks (DSBs).[2][3][4] This disruption of 53BP1 localization to DSBs can modulate the choice between DNA repair pathways, specifically inhibiting non-homologous end joining (NHEJ).[5][6]
Q2: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. For instance, in class switch recombination (CSR) assays in murine splenocytes, a concentration range of 30-100 µM has been shown to be effective.[3] However, for other assays and cell lines, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound hydrochloride is soluble in DMSO at 40 mg/mL and in water at 50 mg/mL.[5] For long-term storage, it is recommended to store the lyophilized powder at -20°C, where it is stable for up to 24 months.[5] Once reconstituted in a solvent like DMSO, the stock solution should be aliquoted and stored at -20°C to avoid multiple freeze-thaw cycles and used within 3 months to prevent loss of potency.[5]
Q4: Is this compound cell-permeable?
Yes, this compound is highly cell-permeant with no significant measurable cellular efflux, making it suitable for use in cellular assays.[2][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of 53BP1 function (e.g., no reduction in 53BP1 foci formation) | Insufficient concentration of this compound: The IC50 of this compound for 53BP1 is 29 µM.[3] Cellular potency may be lower. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 200 µM) to determine the optimal concentration for your cell line and assay. |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Use a fresh aliquot of this compound stock solution. Ensure proper storage at -20°C. | |
| Assay timing: The effect of this compound on 53BP1 function may be time-dependent. | Optimize the incubation time with this compound before inducing DNA damage and/or before the assay readout. | |
| High cellular toxicity or unexpected cell death | High concentration of this compound: this compound can be toxic at high concentrations (e.g., 300 µM in B-cells).[4] | Determine the maximum non-toxic concentration for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). A concentration of less than 10 mM is generally considered non-toxic in some viability assays.[2] |
| Solvent (DMSO) toxicity: High concentrations of the solvent used to dissolve this compound can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and include a vehicle-only (DMSO) control in your experiments. | |
| Off-target effects: Although this compound has shown at least 17-fold selectivity for 53BP1 over nine other methyl-lysine reader proteins, off-target effects at high concentrations cannot be ruled out.[3][7] | Use the lowest effective concentration of this compound. Consider using a structurally unrelated 53BP1 inhibitor as a control to confirm that the observed phenotype is specific to 53BP1 inhibition. | |
| Variability in experimental results | Inconsistent cell culture conditions: Factors such as cell passage number, confluency, and media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for each experiment. |
| Precipitation of this compound in media: The compound may precipitate in the cell culture medium, leading to inconsistent effective concentrations. | Visually inspect the media for any precipitation after adding this compound. If precipitation occurs, consider preparing a fresh, more dilute stock solution or using a different formulation if available. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | p53-binding protein 1 (53BP1) | [1] |
| Mechanism of Action | Competes with histone H4K20me2 for binding to the tandem tudor domain of 53BP1 | [2][4] |
| IC50 (in vitro) | 29 µM | [3] |
| Kd (in vitro) | 22 µM | [3] |
| Selectivity | >17-fold for 53BP1 over 9 other methyl-lysine reader proteins | [3][7] |
| Solubility | 40 mg/mL in DMSO, 50 mg/mL in water | [5] |
| Cell Permeability | High, with no significant efflux | [2][7] |
| Effective Cellular Concentration (CSR Assay) | 30-100 µM | [3] |
| Observed Cellular Toxicity | >300 µM (B-cells), >10 mM (CellTiter-Glo) | [2][4] |
Experimental Protocols
Protocol 1: 53BP1 Foci Formation Assay by Immunofluorescence
This protocol is adapted for assessing the effect of this compound on the recruitment of 53BP1 to sites of DNA damage.
-
Cell Seeding: Seed cells (e.g., U2OS, HeLa) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-4 hours.
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA damaging agent (e.g., 2 Gy of ionizing radiation or 1 µM doxorubicin for 1 hour).
-
Fixation and Permeabilization:
-
Wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against 53BP1 (and γH2AX as a DNA damage marker) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of 53BP1 foci per nucleus.
Protocol 2: Western Blot Analysis of 53BP1
This protocol can be used to assess the total protein levels of 53BP1 and other DDR proteins following this compound treatment.
-
Cell Lysis:
-
Treat cells with this compound and/or a DNA damaging agent as required.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against 53BP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Visualizations
Caption: DNA Damage Response Pathway and the effect of this compound.
Caption: General experimental workflow for this compound cellular assays.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. news-medical.net [news-medical.net]
- 5. This compound Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 6. Multifaceted regulation and functions of 53BP1 in NHEJ-mediated DSB repair (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (this compound) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Overcoming Resistance to UNC-2170 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC-2170, a small-molecule inhibitor of p53-binding protein 1 (53BP1). The information provided is intended to help users identify and address potential issues of resistance or suboptimal response to this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a fragment-like ligand that competitively inhibits the tandem tudor domain of 53BP1.[1][2][3] This domain is responsible for recognizing and binding to histone H4 dimethylated on lysine 20 (H4K20me2), a key step in the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs).[3] By blocking this interaction, this compound functions as a 53BP1 antagonist, thereby inhibiting the non-homologous end joining (NHEJ) DNA repair pathway.[2]
Q2: What is the reported potency and selectivity of this compound?
This compound exhibits a binding affinity (Kd) of 22 µM and an IC50 of 29 µM for 53BP1.[1] It has been shown to have at least 17-fold selectivity for 53BP1 over other methyl-lysine binding proteins.[1] It is considered a modestly potent inhibitor, and more potent analogs are under development.[2][4]
Q3: Are there known resistance mechanisms to this compound?
Currently, there is no direct published evidence detailing specific acquired or intrinsic resistance mechanisms to this compound. However, based on its mechanism of action and data from other DNA repair inhibitors, several potential resistance mechanisms can be hypothesized. These are addressed in the troubleshooting section below.
Q4: How should I prepare and store this compound?
This compound hydrochloride is typically supplied as a lyophilized powder and should be stored at -20°C.[2] For a 15 mM stock solution, reconstitute 5 mg of powder in 0.95 mL of DMSO.[2] Once in solution, it is recommended to store at -20°C and use within 3 months to avoid loss of potency.[2] Aliquoting the stock solution is advised to prevent multiple freeze-thaw cycles.[2] For in vivo use, various formulation protocols are available, often involving solvents like PEG300, Tween-80, and saline.[1]
Troubleshooting Guide: Suboptimal Response or Suspected Resistance to this compound
This guide is designed to help you troubleshoot experiments where you observe a lack of efficacy or suspect cellular resistance to this compound.
Issue 1: Reduced or No Observed Phenotype After this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Degradation | 1. Prepare fresh stock solutions of this compound in DMSO.[2]2. Aliquot stock solutions to minimize freeze-thaw cycles.[2]3. For long-term experiments, replenish the media with freshly prepared this compound at regular intervals. |
| Suboptimal Compound Concentration | 1. Perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay. Effective concentrations in cellular assays have been reported in the range of 30-100 µM.[1]2. Ensure complete dissolution of this compound in your culture medium. Sonication or gentle heating may aid dissolution if precipitation is observed.[1] |
| Low 53BP1 Expression in the Cellular Model | 1. Verify the expression level of 53BP1 in your cell line using Western blotting or qPCR.2. Select cell lines with robust 53BP1 expression for your experiments. |
| Cellular Efflux of the Compound | 1. Although this compound is reported to be highly cell-permeant with no significant efflux,[5] upregulation of drug efflux pumps like P-glycoprotein (ABCB1) is a known resistance mechanism for other DNA repair inhibitors.[6]2. Co-treat with known efflux pump inhibitors (e.g., verapamil, tariquidar) to assess if this restores this compound sensitivity. |
Issue 2: Development of Acquired Resistance to this compound Over Time
| Potential Mechanism | Experimental Verification | Potential Strategy to Overcome |
| Loss or Downregulation of 53BP1 | 1. Compare 53BP1 protein and mRNA levels in this compound-sensitive versus resistant cells using Western blotting and qPCR. Loss of 53BP1 is a known mechanism of resistance to PARP inhibitors in BRCA1-deficient tumors.[7][8]2. Sequence the TP53BP1 gene in resistant cells to check for mutations that may prevent this compound binding or protein function. | 1. If 53BP1 is lost, the cells are no longer dependent on the NHEJ pathway for DSB repair. In such cases, consider targeting alternative DNA repair pathways to which the cells may have become sensitized. |
| Upregulation of Homologous Recombination (HR) Pathway | 1. Assess the activity of the HR pathway in resistant cells. This can be done using HR-reporter assays (e.g., DR-GFP) or by monitoring the formation of RAD51 foci upon DNA damage. Loss of 53BP1 can restore HR in BRCA1-deficient cells.[8]2. Measure the expression levels of key HR proteins (e.g., BRCA1, BRCA2, RAD51). | 1. Combine this compound with inhibitors of the HR pathway, such as PARP inhibitors (e.g., olaparib, talazoparib), to create a synthetic lethal interaction. |
| Upregulation of Alternative DNA Repair Pathways (e.g., MMEJ) | 1. Inhibition of NHEJ can lead to a dependency on other error-prone repair pathways like Microhomology-Mediated End Joining (MMEJ), which is driven by Polymerase Theta (Polθ).[9]2. Measure the expression of Polθ (encoded by the POLQ gene) in resistant cells. | 1. Consider co-treatment with a Polθ inhibitor. The combination of a DNA-PK inhibitor (another NHEJ inhibitor) and a Polθ inhibitor has been shown to be synthetically lethal in TP53-mutant cancers.[9] |
Experimental Protocols
Protocol 1: Western Blot for 53BP1 Expression
-
Cell Lysis: Lyse this compound-sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against 53BP1 (e.g., Cell Signaling Technology, #4638) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: RAD51 Foci Formation Assay for HR Activity
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a DNA-damaging agent (e.g., ionizing radiation, mitomycin C) with or without this compound.
-
Fixation and Permeabilization: At the desired time point post-treatment (e.g., 4-8 hours), fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 (e.g., Abcam, ab133534) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. An increase in the number of RAD51 foci in this compound-resistant cells would suggest an upregulation of HR.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the NHEJ pathway.
Caption: Potential mechanisms of resistance to this compound treatment.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 3. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (this compound) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Resistance to DNA repair inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Loss of 53BP1 Causes PARP Inhibitor Resistance in Brca1-Mutated Mouse Mammary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to 53BP1 Inhibitors: UNC-2170 and Alternatives
In the landscape of DNA damage response (DDR) research and its therapeutic applications, p53-binding protein 1 (53BP1) has emerged as a critical regulator of DNA double-strand break (DSB) repair pathway choice. Its inhibition presents a promising strategy for enhancing the efficacy of gene editing technologies and potentially for cancer therapy. This guide provides a detailed comparison of UNC-2170, a well-characterized 53BP1 inhibitor, with other notable alternatives, supported by experimental data.
Introduction to 53BP1 and its Inhibition
53BP1 is a key protein that promotes non-homologous end joining (NHEJ), a major pathway for repairing DSBs.[1][2] It functions by recognizing and binding to dimethylated lysine 20 on histone H4 (H4K20me2), a histone mark enriched at sites of DNA damage.[3] This recruitment is mediated by its tandem Tudor domain (TTD).[3] By promoting NHEJ, 53BP1 can limit the alternative, high-fidelity homology-directed repair (HDR) pathway, which is essential for precise genome editing using technologies like CRISPR-Cas9. Consequently, inhibiting the 53BP1-H4K20me2 interaction is a strategy to shift the balance towards HDR, thereby increasing the efficiency of gene editing.
Comparative Analysis of 53BP1 Inhibitors
This section compares this compound with other direct inhibitors of 53BP1, focusing on their mechanism of action, potency, and selectivity. The data presented is a summary of findings from various biochemical and biophysical assays.
Quantitative Performance Data
| Inhibitor | Type | Target Domain | IC50 (µM) | Kd (µM) | Assay Methods | Key Findings & Limitations |
| This compound | Small Molecule | Tandem Tudor Domain | 29 | 22 | AlphaScreen, ITC | A pioneering, fragment-like inhibitor.[3][4] Considered modestly potent with good selectivity over other methyl-lysine binding proteins.[3][5] |
| DP308 | Small Molecule | Tandem Tudor Domain | 1.69 ± 0.73 | ~2.7 | AlphaScreen, MST, SPR | Identified through high-throughput screening, showing significantly improved potency over this compound.[6] |
| UNC8531 | Small Molecule | Tandem Tudor Domain | 0.47 ± 0.09 | 0.85 ± 0.17 (ITC), 0.79 ± 0.52 (SPR) | TR-FRET, ITC, SPR | A novel hit identified from a DNA-encoded library screen, demonstrating sub-micromolar potency.[7] |
| UNC9512 | Small Molecule | Tandem Tudor Domain | Not Reported | Not Reported | NanoBRET, Foci Formation | An optimized analog of UNC8531, showing enhanced cellular target engagement.[7][8] Considered a "best-in-class" small molecule antagonist.[8] |
| i53 | Genetically Encoded (Ubiquitin Variant) | Tandem Tudor Domain | Not Applicable | Not Reported | Cellular Assays (Gene Editing) | A potent and selective inhibitor that blocks 53BP1 accumulation at DNA damage sites and significantly enhances HDR efficiency by up to 5.6-fold.[9] Its performance is not measured by traditional IC50 or Kd values. |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is crucial to visualize the DNA damage response pathway and the experimental workflows used to characterize these molecules.
Caption: DNA double-strand break repair pathway choice regulated by 53BP1.
Caption: Experimental workflow for characterizing 53BP1 inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for the key assays used to characterize the inhibitors discussed. Specific parameters may vary between studies.
AlphaScreen™ Assay for IC50 Determination
Principle: This bead-based proximity assay measures the ability of an inhibitor to disrupt the interaction between two binding partners.[10][11] A signal is generated when donor and acceptor beads are brought into close proximity through a molecular interaction.
Protocol:
-
Reagent Preparation:
-
Recombinant 53BP1 Tandem Tudor Domain (TTD) protein with a tag (e.g., GST or His-tag).
-
A biotinylated peptide corresponding to histone H4 dimethylated at lysine 20 (H4K20me2).
-
Streptavidin-coated donor beads and anti-tag (e.g., anti-GST) acceptor beads.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure:
-
Add the 53BP1 TTD protein and the biotinylated H4K20me2 peptide to the wells of a microplate.
-
Add serial dilutions of the test inhibitor (e.g., this compound, DP308).
-
Incubate at room temperature to allow for binding and inhibition to occur.
-
Add the streptavidin-donor beads and anti-tag acceptor beads.
-
Incubate in the dark to allow for bead-protein complex formation.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal will be inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Microscale Thermophoresis (MST) for Kd Determination
Principle: MST measures the directed movement of molecules in a temperature gradient, which is altered upon changes in size, charge, or hydration shell due to binding.[12][13] This allows for the quantification of binding affinity (Kd).
Protocol:
-
Sample Preparation:
-
Label one of the binding partners (e.g., 53BP1 TTD) with a fluorescent dye.
-
Prepare a serial dilution of the unlabeled binding partner (inhibitor).
-
-
Assay Procedure:
-
Mix the fluorescently labeled protein with each dilution of the inhibitor.
-
Load the mixtures into MST capillaries.
-
-
Data Acquisition and Analysis:
-
Place the capillaries in the MST instrument.
-
An infrared laser creates a temperature gradient, and the change in fluorescence is monitored.
-
The change in thermophoresis is plotted against the inhibitor concentration, and the data is fitted to a binding curve to determine the Kd.
-
Surface Plasmon Resonance (SPR) for Kd Determination
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetics and affinity data.[14][15][16]
Protocol:
-
Chip Preparation:
-
Immobilize one of the binding partners (e.g., 53BP1 TTD) onto the surface of a sensor chip.
-
-
Binding Analysis:
-
Flow a series of concentrations of the other binding partner (inhibitor) over the chip surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Acquisition and Analysis:
-
The binding response is measured in resonance units (RU).
-
Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
The development of 53BP1 inhibitors has progressed significantly from the initial discovery of this compound. While this compound remains a valuable tool for studying 53BP1 biology, newer small molecules like DP308, UNC8531, and UNC9512 offer substantially improved potency. Furthermore, the genetically encoded inhibitor i53 provides a powerful alternative for cellular applications, particularly in the context of enhancing CRISPR-Cas9-mediated gene editing. The choice of inhibitor will depend on the specific experimental needs, with considerations for potency, delivery method (small molecule vs. genetic), and the desired experimental system. The continued development of potent and selective 53BP1 inhibitors holds great promise for advancing research in DNA repair, gene editing, and oncology.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Regulation of DNA double-strand break repair pathway choice: a new focus on 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (this compound) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Discovery of a novel 53BP1 inhibitor through AlphaScreen-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Interaction Studies Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of UNC-2170 on 53BP1: A Comparative Analysis of Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, the modulation of DNA damage response (DDR) pathways presents a critical avenue for therapeutic intervention. A key player in this intricate network is the p53-binding protein 1 (53BP1), which plays a central role in the repair of DNA double-strand breaks (DSBs). The small molecule UNC-2170 has emerged as a valuable tool for probing 53BP1 function. This guide provides a comprehensive comparison of this compound and other notable 53BP1 inhibitors, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate chemical probe for your research needs.
Introduction to 53BP1 and the Role of this compound
The tumor suppressor p53-binding protein 1 (53BP1) is a crucial scaffold protein in the DNA damage response, primarily involved in promoting non-homologous end joining (NHEJ), a major pathway for repairing DNA double-strand breaks.[1][2] It is recruited to sites of DNA damage through the recognition of dimethylated lysine 20 on histone H4 (H4K20me2) by its tandem Tudor domain (TTD).[3][4] By shielding the DNA ends from resection, 53BP1 directs the repair machinery towards NHEJ and away from homologous recombination (HR).[1][2]
This compound is a fragment-like small molecule that acts as a competitive antagonist of 53BP1.[3][4][5] It binds to the H4K20me2-binding pocket within the tandem Tudor domain of 53BP1, thereby inhibiting its recruitment to chromatin and subsequent functions in DNA repair.[3][4] This action has been shown to suppress cellular processes that are dependent on a functional 53BP1 Tudor domain, such as class switch recombination in B cells.[3][4][5]
Comparative Analysis of 53BP1 Inhibitors
The landscape of 53BP1 inhibitors has expanded beyond this compound, with several alternative compounds offering varying potencies, binding mechanisms, and cellular activities. The following tables summarize the key quantitative data for this compound and its alternatives.
| Compound | Target Domain | Binding Affinity (IC50) | Binding Affinity (Kd) | Assay Method(s) | Reference(s) |
| This compound | Tandem Tudor Domain | 29 µM | 22 µM | AlphaScreen, ITC | [5][6] |
| DP308 | Tandem Tudor Domain | 1.69 µM | ~2.7 µM | AlphaScreen, SPR, MST | [4][7] |
| UNC7648 | Tandem Tudor Domain | 8.6 µM | Not Reported | TR-FRET | [8] |
| UNC8531 | Tandem Tudor Domain | 0.47 µM | 0.85 µM (ITC), 0.79 µM (SPR) | TR-FRET, ITC, SPR | [8][9][10] |
| UNC9512 | Tandem Tudor Domain | 0.46 µM | 0.41 µM (ITC), 0.17 µM (SPR) | TR-FRET, ITC, SPR | [3][8] |
| Compound | Cellular Activity | Cellular Assay(s) | Selectivity | Binding Stoichiometry | Reference(s) |
| This compound | Suppression of class switch recombination. | CSR Assay | >17-fold over 9 other Kme readers | Induces 53BP1 dimerization | [3][5][8] |
| DP308 | Not explicitly reported in provided abstracts. | Not Reported | Not Reported | Not Reported | [4][7] |
| UNC7648 | Limited cellular potency. | Not Reported | Not Reported | Induces 53BP1 dimerization | [8] |
| UNC8531 | Inhibition of 53BP1 TTD:Histone H4 interaction (IC50: 8.5 µM); Reduction of 53BP1-dependent foci formation. | NanoBRET, Foci Formation Assay | Selective for 53BP1 TTD over other Kme reader domains. | 1:1 | [8] |
| UNC9512 | Inhibition of 53BP1 TTD:Histone H4 interaction (IC50: 6.9 µM); Reduction of 53BP1-dependent foci formation. | NanoBRET, Foci Formation Assay | Selective for 53BP1 TTD over other Kme reader domains. | 1:1 | [3][8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: 53BP1 recruitment to DNA double-strand breaks and inhibition by this compound.
Caption: A typical experimental workflow for validating 53BP1 inhibitors.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future experiments.
AlphaScreen/TR-FRET Assay for 53BP1 Binding
This assay is a high-throughput method used to measure the binding affinity of compounds to the 53BP1 tandem Tudor domain (TTD).
-
Principle: The assay relies on the proximity of a donor and an acceptor bead. One bead is coated with a biotinylated peptide representing the H4K20me2 histone tail, and the other is coated with a GST-tagged 53BP1 TTD protein. When the protein and peptide interact, the beads are brought into close proximity, generating a detectable signal. Inhibitors that disrupt this interaction will cause a decrease in the signal.
-
Protocol Outline:
-
A solution containing biotinylated H4K20me2 peptide is incubated with streptavidin-coated donor beads.
-
A solution of GST-tagged 53BP1 TTD is incubated with anti-GST coated acceptor beads.
-
The two bead solutions are mixed in a microplate well with varying concentrations of the test compound (e.g., this compound).
-
After an incubation period, the plate is read on a suitable plate reader to measure the AlphaScreen or TR-FRET signal.
-
IC50 values are calculated by plotting the signal intensity against the compound concentration.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (53BP1 TTD) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
-
Protocol Outline:
-
The 53BP1 TTD protein solution is placed in the sample cell of the ITC instrument, and the inhibitor solution is loaded into the injection syringe.
-
A series of small injections of the inhibitor are made into the protein solution.
-
The heat change after each injection is recorded.
-
The resulting data is integrated and fit to a binding model to determine the thermodynamic parameters of the interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
-
Principle: One of the interacting molecules (the ligand, e.g., 53BP1 TTD) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle.
-
Protocol Outline:
-
The 53BP1 TTD protein is immobilized on a sensor chip.
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Different concentrations of the inhibitor are injected over the surface, and the association is monitored in real-time.
-
The inhibitor solution is replaced with running buffer, and the dissociation is monitored.
-
The resulting sensorgrams are analyzed to determine the association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (Kd).
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify the binding of a test compound to a target protein.
-
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (53BP1) and a fluorescently labeled tracer that binds to the same target. When an unlabeled test compound competes with the tracer for binding to the target, the BRET signal is reduced in a dose-dependent manner.
-
Protocol Outline:
-
Cells are engineered to express a 53BP1-NanoLuc® fusion protein.
-
The cells are treated with a fluorescent tracer that binds to 53BP1.
-
Varying concentrations of the test compound are added to the cells.
-
After incubation, the NanoLuc® substrate is added, and the BRET signal is measured using a plate reader.
-
The IC50 value for target engagement in live cells is determined from the dose-response curve.
-
53BP1 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of 53BP1 to sites of DNA damage.
-
Principle: Following the induction of DNA double-strand breaks (e.g., by ionizing radiation), 53BP1 is recruited to these sites, forming distinct nuclear foci that can be visualized by immunofluorescence microscopy. Inhibitors of 53BP1 recruitment will reduce the number or intensity of these foci.
-
Protocol Outline:
-
Cells are treated with the test compound for a specified period.
-
DNA damage is induced, for example, by irradiation.
-
After a recovery period, cells are fixed and permeabilized.
-
Cells are incubated with a primary antibody against 53BP1, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Images are acquired using a fluorescence microscope, and the number and intensity of 53BP1 foci per cell are quantified.
-
Conclusion
This compound serves as a foundational tool for studying the biological roles of 53BP1. However, the development of more potent and cell-active inhibitors like UNC8531 and UNC9512 provides researchers with an expanded toolkit. The choice of inhibitor will depend on the specific experimental context, with considerations for required potency, desired binding mechanism, and the need for cellular activity. The experimental protocols outlined in this guide provide a framework for the validation and application of these valuable chemical probes in the ongoing exploration of the DNA damage response and its implications for human health and disease.
References
- 1. 53BP1 mediates productive and mutagenic DNA repair through distinct phosphoprotein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 53BP1: Keeping It under Control, Even at a Distance from DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UNC9512 | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of a novel 53BP1 inhibitor through AlphaScreen-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DP308 | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
A Head-to-Head Comparison: UNC-2170 vs. siRNA Knockdown for 53BP1 Inhibition
In the landscape of molecular biology and drug discovery, the precise modulation of protein function is paramount. For researchers investigating the multifaceted roles of the DNA damage response protein 53BP1, two predominant methods of inhibition are the use of the small molecule antagonist UNC-2170 and the application of small interfering RNA (siRNA) for gene knockdown. This guide provides a comprehensive comparison of these two approaches, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their experimental designs.
Introduction to 53BP1 and Inhibition Strategies
Tumor suppressor p53-binding protein 1 (53BP1) is a critical component of the DNA damage response (DDR) pathway. It plays a pivotal role in the choice between two major DNA double-strand break (DSB) repair pathways: promoting non-homologous end joining (NHEJ) and inhibiting homologous recombination (HR).[1][2][3][4][5][6][7] Its function is crucial for maintaining genomic stability, and its dysregulation is implicated in cancer.
This compound is a fragment-like small molecule that acts as a competitive antagonist of 53BP1.[8][9] It binds to the tandem Tudor domain of 53BP1, the same domain that recognizes dimethylated lysine 20 on histone H4 (H4K20me2) to localize to sites of DNA damage.[8][9][10] By occupying this binding pocket, this compound prevents 53BP1 from engaging with chromatin and executing its functions in the DDR.
siRNA knockdown , on the other hand, is a genetic approach that reduces the expression of 53BP1 at the translational level. Small interfering RNAs are short, double-stranded RNA molecules that, when introduced into cells, guide the RNA-induced silencing complex (RISC) to cleave and degrade the messenger RNA (mRNA) encoding for 53BP1. This leads to a significant reduction in the cellular levels of the 53BP1 protein.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and siRNA-mediated knockdown of 53BP1. It is important to note that direct side-by-side comparisons in the same experimental systems are limited in the current literature. The data presented here are compiled from various studies and should be interpreted within their specific contexts.
| Parameter | This compound | 53BP1 siRNA | Source(s) |
| Mechanism of Action | Competitive antagonist of the 53BP1 tandem Tudor domain | Post-transcriptional gene silencing via mRNA degradation | [8][9] |
| Target | 53BP1 protein (Tudor domain) | TP53BP1 mRNA | [8][9] |
| Mode of Inhibition | Inhibition of protein-chromatin interaction | Reduction of total protein level | |
| Reversibility | Reversible upon washout | Transient, duration depends on cell division and siRNA stability | [2] |
| Parameter | This compound | 53BP1 siRNA | Source(s) |
| Binding Affinity (Kd) | ~22 µM | Not Applicable | [8][9][10] |
| IC50 | ~29 µM (for 53BP1 binding) | Concentration-dependent knockdown efficiency | [8][9] |
| Selectivity | >17-fold selectivity for 53BP1 over 9 other methyl-lysine reader proteins | Sequence-dependent; potential for off-target effects | [8][9] |
| Cellular Potency | Modest | High, can achieve >90% knockdown | [11] |
| Functional Readout | This compound | 53BP1 siRNA | Source(s) |
| NHEJ Efficiency | Expected to decrease; direct quantitative data is limited. | Decreased to ~41% of control in one study. | [12] |
| Homologous Recombination | Expected to increase; direct quantitative data is limited. | Shown to relieve defects in HR in certain contexts. | [1] |
| 53BP1 Foci Formation | Dose-dependent reduction by analogs. | Significant reduction in the number of foci. | [11] |
| Class Switch Recombination (CSR) | Phenocopies the reduction seen in 53BP1 mutant B cells (30-100 µM). | Not directly quantified in the searched literature. | [8][13] |
Experimental Protocols
This compound Treatment for Inhibition of 53BP1 Function
This protocol provides a general guideline for treating cultured cells with this compound to inhibit 53BP1 function. Optimization may be required for specific cell lines and experimental endpoints.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., U2OS, HeLa)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., antibodies for immunofluorescence or Western blotting)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, chamber slides) at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment:
-
Dilute the this compound stock solution to the desired final concentration (e.g., 10-100 µM) in pre-warmed cell culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as in the this compound-treated samples.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis:
-
For Immunofluorescence: After treatment, wash the cells with PBS and proceed with fixation, permeabilization, and antibody staining for 53BP1 foci.
-
For Western Blotting: After treatment, wash the cells with PBS, lyse the cells, and determine protein concentration. Proceed with SDS-PAGE and immunoblotting to assess the levels of relevant proteins.
-
siRNA-Mediated Knockdown of 53BP1
This protocol outlines a general procedure for transfecting cells with siRNA to achieve knockdown of 53BP1.
Materials:
-
siRNA targeting human 53BP1 (validated sequences recommended)
-
Non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium (or similar)
-
Cultured cells (e.g., U2OS, HeLa)
-
Cell culture medium with and without antibiotics
-
Reagents for validation of knockdown (e.g., antibodies for Western blotting, primers for qPCR)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well of a 6-well plate, dilute 10-20 pmol of 53BP1 siRNA or control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 1-3 µL of transfection reagent into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.
-
-
Validation of Knockdown:
-
Western Blotting: At the desired time point post-transfection, lyse the cells and perform a Western blot to assess the reduction in 53BP1 protein levels compared to the control siRNA-treated cells.
-
qPCR: Extract total RNA from the cells and perform quantitative real-time PCR to measure the reduction in TP53BP1 mRNA levels.
-
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Multifaceted regulation and functions of 53BP1 in NHEJ-mediated DSB repair (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of DNA double-strand break repair pathway choice: a new focus on 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 53BP1 and double-strand break repair pathway choice in cancer [repository.cam.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of 53BP1 in the Regulation of DNA Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA damage‐induced cellular senescence is regulated by 53BP1 accumulation in the nuclear foci and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of UNC-2170 and PARP Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, precision oncology aims to exploit specific vulnerabilities within cancer cells. Two key pathways that have garnered significant attention are the DNA damage response (DDR) pathways. This guide provides a comparative analysis of two distinct classes of inhibitors that target these pathways: UNC-2170, a small molecule inhibitor of 53BP1, and PARP inhibitors, a class of drugs that have already seen significant clinical success. This comparison will delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols for their evaluation.
At a Glance: this compound vs. PARP Inhibitors
| Feature | This compound | PARP Inhibitors (e.g., Olaparib, Rucaparib, Niraparib, Talazoparib) |
| Primary Target | p53-binding protein 1 (53BP1) | Poly (ADP-ribose) polymerase (PARP1/2) |
| Targeted DNA Repair Pathway | Non-Homologous End Joining (NHEJ) | Base Excision Repair (BER) and Single-Strand Break Repair (SSBR) |
| Mechanism of Action | Binds to the tandem tudor domain of 53BP1, preventing its recruitment to sites of DNA double-strand breaks. This shifts the balance of DNA repair towards Homologous Recombination (HR). | Inhibit the enzymatic activity of PARP, preventing the repair of single-strand DNA breaks. This leads to the accumulation of double-strand breaks during DNA replication. A key mechanism is also "PARP trapping," where the inhibitor locks PARP onto the DNA, creating a toxic lesion. |
| Therapeutic Rationale | To enhance the efficacy of DNA damaging agents or to exploit synthetic lethality in cancers with specific DNA repair defects. Potential to overcome PARP inhibitor resistance in certain contexts. | Primarily used to treat cancers with deficiencies in the HR pathway, most notably those with BRCA1 or BRCA2 mutations, through the principle of synthetic lethality. |
| Development Stage | Preclinical/Research | Clinically approved and widely used for various cancers (ovarian, breast, prostate, pancreatic). |
Mechanism of Action: A Tale of Two Pathways
The choice between two major DNA double-strand break (DSB) repair pathways, Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR), is a critical determinant of cell fate. PARP inhibitors and this compound exploit the dependencies of cancer cells on these pathways in fundamentally different ways.
PARP Inhibitors: Exploiting HR Deficiency
PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). PARP inhibitors block this function, leading to the accumulation of SSBs. When the cell enters S phase, these unrepaired SSBs are converted into more lethal DSBs at the replication fork.[1] In healthy cells, these DSBs can be efficiently repaired by the high-fidelity HR pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this pathway is compromised. The accumulation of unrepaired DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[2]
A critical aspect of the efficacy of many PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA.[3] This PARP-DNA complex is a highly toxic lesion that is a more potent inducer of cell death than the mere inhibition of PARP's enzymatic activity.[3]
This compound: Modulating the NHEJ Pathway
This compound is a fragment-like small molecule that targets p53-binding protein 1 (53BP1).[4][5] 53BP1 is a key protein in the NHEJ pathway, which is the predominant DSB repair pathway in the G1 phase of the cell cycle.[6] 53BP1 is recruited to DSBs where it protects the broken DNA ends from resection, thereby promoting their direct ligation by the NHEJ machinery.[6] By binding to the tandem tudor domain of 53BP1, this compound prevents its localization to DSBs.[4][5] This inhibition of 53BP1 allows for the resection of DNA ends, which is the initial step of the HR pathway.[6] Therefore, this compound effectively shifts the balance of DSB repair from the often error-prone NHEJ towards the high-fidelity HR pathway.
This mechanism has significant implications. In the context of BRCA1-deficient cancers, loss of 53BP1 function has been shown to restore HR and confer resistance to PARP inhibitors.[7] This highlights the intricate interplay between these two pathways and suggests that inhibiting 53BP1 with molecules like this compound could have complex and context-dependent effects on cancer cell survival.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a selection of clinically relevant PARP inhibitors. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Assay Method | Source |
| IC50 (for 53BP1) | 29 µM | AlphaScreen | [4] |
| Kd (for 53BP1) | 22 µM | Isothermal Titration Calorimetry (ITC) | [4] |
Table 2: IC50 Values of Selected PARP Inhibitors in Various Cancer Cell Lines
| PARP Inhibitor | Cell Line | BRCA Status | IC50 (µM) | Source |
| Olaparib | MDA-MB-436 | BRCA1 mutant | 1.7 | [6] |
| HCC1937 | BRCA1 mutant | ~96 | [6] | |
| MDA-MB-231 | BRCA wild-type | ≤20 | [6] | |
| Rucaparib | HCC1937 | BRCA1 mutant | 13 | [6] |
| HCC1806 | BRCA wild-type | 0.9 | [6] | |
| Niraparib | HCC1937 | BRCA1 mutant | 11 | [6] |
| HCC70 | BRCA wild-type | 4 | [6] | |
| Talazoparib | MDA-MB-436 | BRCA1 mutant | Not specified | [6] |
| JIMT1 | BRCA wild-type | 0.002 | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Experimental Workflow: Comparative Cellular Assays
Experimental Protocols
53BP1-UNC-2170 Binding Assay (AlphaScreen)
This protocol is adapted from the methodology used for the initial identification of this compound.[7]
Objective: To determine the in vitro potency (IC50) of this compound in disrupting the interaction between the 53BP1 tandem tudor domain (TTD) and a biotinylated histone H4 peptide dimethylated at lysine 20 (H4K20me2).
Materials:
-
Recombinant His-tagged 53BP1 TTD
-
Biotinylated H4K20me2 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His antibody-conjugated Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
This compound and control compounds
-
384-well white opaque microplates
-
EnVision plate reader (PerkinElmer) or similar instrument capable of AlphaScreen detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the following in order:
-
This compound or vehicle control (DMSO).
-
His-53BP1 TTD.
-
Biotinylated H4K20me2 peptide.
-
-
Incubate the mixture at room temperature for 30 minutes.
-
Add a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an EnVision reader using the AlphaScreen protocol.
-
The data is analyzed by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve to determine the IC50 value.
PARP Trapping Assay (Cell-Based)
This protocol is a generalized method for assessing the ability of a PARP inhibitor to trap PARP1 on chromatin.
Objective: To quantify the amount of PARP1 trapped on chromatin in cells treated with a PARP inhibitor.
Materials:
-
Cancer cell line of interest
-
PARP inhibitor (e.g., Olaparib)
-
Methyl methanesulfonate (MMS) as a DNA damaging agent (optional)
-
Cell lysis buffer (e.g., containing 0.5% Triton X-100)
-
Chromatin fractionation buffers
-
Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the PARP inhibitor at various concentrations for a specified time (e.g., 4-24 hours). A vehicle control (DMSO) should be included. Co-treatment with a low dose of MMS can enhance the signal.
-
Harvest and wash the cells with ice-cold PBS.
-
Perform subcellular fractionation to isolate the chromatin-bound protein fraction. This typically involves sequential lysis steps to remove cytoplasmic and soluble nuclear proteins.
-
Quantify the protein concentration of the chromatin fractions using a BCA assay.
-
Normalize the protein amounts and perform Western blotting.
-
Probe the membrane with primary antibodies against PARP1 and Histone H3.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence substrate.
-
Quantify the band intensities. The amount of trapped PARP1 is determined by the intensity of the PARP1 band normalized to the Histone H3 loading control.
Clonogenic Survival Assay
This assay is the gold standard for determining the long-term cytotoxic effects of a compound.
Objective: To assess the ability of single cells to form colonies after treatment with this compound, a PARP inhibitor, or their combination.
Materials:
-
Cancer cell lines
-
This compound and/or PARP inhibitor
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitor(s) or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form. The medium can be changed every 3-4 days.
-
After the incubation period, wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the vehicle-treated control.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to quantify DNA double-strand breaks.
Objective: To visualize and quantify the formation of γH2AX foci, a marker of DSBs, in cells treated with this compound and/or a PARP inhibitor.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Inhibitors of interest
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with inhibitors as required.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA solution.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Conclusion
This compound and PARP inhibitors represent two distinct and mechanistically complementary approaches to targeting the DNA damage response in cancer. While PARP inhibitors have established clinical utility in HR-deficient tumors, the preclinical nature of this compound offers a tool to explore the biology of the NHEJ pathway and its interplay with HR. The understanding that 53BP1 loss can drive PARP inhibitor resistance underscores the intricate balance between these repair pathways. Future research, potentially involving combination studies with this compound and PARP inhibitors, will be crucial to unraveling the full therapeutic potential of modulating both arms of the DNA double-strand break repair machinery. The experimental protocols provided herein offer a robust framework for researchers to conduct such comparative and combinatorial studies.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. PARP Inhibitor Resistance: A Tug-of-War in BRCA-Mutated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chk1 inhibition-induced BRCAness synergizes with olaparib in p53-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterogeneity and clonal evolution of acquired PARP inhibitor resistance in TP53- and BRCA1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to UNC-2170 and its Negative Control, UNC2892, in Cellular Assays
For researchers, scientists, and professionals in drug development, the careful selection of chemical probes and their corresponding negative controls is paramount for the robust validation of experimental findings. This guide provides a detailed comparison of the 53BP1 inhibitor, UNC-2170, and its inactive analog, UNC2892, focusing on their differential effects in key cellular assays. Experimental data is presented to highlight their distinct performance, alongside detailed protocols to facilitate the replication of these pivotal experiments.
This compound is a small-molecule inhibitor targeting the p53-binding protein 1 (53BP1), a critical component of the DNA damage response (DDR) pathway.[1][2][3] Specifically, this compound competitively binds to the tandem tudor domain of 53BP1, thereby disrupting its interaction with histone H4 dimethylated on lysine 20 (H4K20me2), a key step in the recruitment of 53BP1 to sites of DNA double-strand breaks.[1][3][4] To validate the specific effects of this compound, it is essential to use a structurally similar but biologically inactive negative control. UNC2892 serves this purpose, as it shares a high degree of structural similarity with this compound but exhibits no measurable affinity for 53BP1.[4] This guide delves into the experimental data that underscores the importance of using UNC2892 to confirm that the observed cellular effects are a direct result of 53BP1 inhibition by this compound.
Quantitative Comparison of this compound and UNC2892
The following tables summarize the key quantitative data from comparative experiments involving this compound and its negative control, UNC2892.
| Compound | Target | Binding Affinity (Kd) | IC50 |
| This compound | 53BP1 (tandem tudor domain) | ~22 µM | ~29 µM |
| UNC2892 | 53BP1 (tandem tudor domain) | No measurable affinity | Not applicable |
Table 1: Biochemical Activity of this compound and UNC2892. This table clearly illustrates the specific inhibitory activity of this compound against 53BP1, while UNC2892 shows no interaction, establishing its suitability as a negative control.[2][4][5]
| Treatment | Concentration | Relative Class Switch Recombination (%) |
| Untreated Control | - | 100% |
| This compound | 75 µM | 64% |
| UNC2892 | 75 µM | 89% |
Table 2: Effect of this compound and UNC2892 on Class Switch Recombination (CSR) in Murine B cells. This cellular assay data demonstrates that this compound significantly inhibits CSR, a 53BP1-dependent process, whereas the negative control UNC2892 has a minimal effect, confirming the on-target activity of this compound in a cellular context.[4]
| Treatment | Concentration | Effect on Soluble 53BP1 Levels |
| Untreated Control | - | Baseline |
| This compound | 500 µM | Significant Increase |
| UNC2892 | 500 µM | No Significant Change |
Table 3: Impact of this compound and UNC2892 on the Solubility of 53BP1 in Cellular Lysates. This experiment indicates that by inhibiting the binding of 53BP1 to chromatin, this compound leads to an increase in the amount of soluble 53BP1 in the cell. In contrast, UNC2892 does not elicit this effect.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below to ensure reproducibility.
Protocol 1: Class Switch Recombination (CSR) Assay in Murine B Cells
This protocol details the induction and analysis of class switch recombination in primary murine B cells.
I. Isolation of Splenic B Cells:
-
Euthanize a C57BL/6 mouse (8-12 weeks old) by an approved method.
-
Aseptically remove the spleen and place it in a sterile petri dish containing RPMI-1640 medium.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a 1 ml syringe to create a single-cell suspension.
-
Centrifuge the cell suspension at 350 x g for 5 minutes at 4°C.
-
Resuspend the pellet in 5 ml of red blood cell lysis buffer (e.g., ACK lysis buffer) and incubate for 5 minutes at room temperature.
-
Add 10 ml of RPMI-1640 to stop the lysis and centrifuge at 350 x g for 5 minutes at 4°C.
-
Enrich for B cells using a commercially available B cell isolation kit (e.g., MACS B cell Isolation Kit, Miltenyi Biotec) according to the manufacturer's instructions.
II. B Cell Stimulation and Treatment:
-
Resuspend the purified B cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 50 µM β-mercaptoethanol.
-
Plate the cells in a 24-well plate at a density of 1 x 10^6 cells/ml.
-
Stimulate the B cells with lipopolysaccharide (LPS) at a final concentration of 25 µg/ml and Interleukin-4 (IL-4) at a final concentration of 20 ng/ml to induce switching to IgG1.
-
Add this compound (75 µM), UNC2892 (75 µM), or vehicle (DMSO) to the respective wells.
-
Incubate the cells for 3.5 days at 37°C in a humidified incubator with 5% CO2.
III. Flow Cytometry Analysis:
-
Harvest the cells from each well and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against B220 (a B cell marker) and IgG1 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the B220-positive population and quantifying the percentage of IgG1-positive cells.
Protocol 2: Cellular Lysate Solubility Assay for 53BP1
This protocol describes the biochemical fractionation of cells to assess the effect of this compound on the solubility of 53BP1.
I. Cell Culture and Treatment:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound (500 µM), UNC2892 (500 µM), or vehicle (DMSO) for 2 hours at 37°C.
II. Cellular Fractionation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.34 M sucrose, 10% glycerol, with protease and phosphatase inhibitors) containing 0.1% Triton X-100 on ice for 10 minutes. This fraction represents the soluble (cytoplasmic and nucleoplasmic) proteins.
-
Centrifuge the lysate at 1,300 x g for 5 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant, which contains the soluble fraction.
-
Wash the nuclear pellet with the same hypotonic buffer.
-
Lyse the nuclear pellet in a high-salt buffer (e.g., 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, with protease and phosphatase inhibitors) to release chromatin-bound proteins. This fraction represents the insoluble (chromatin-bound) fraction.
III. Western Blot Analysis:
-
Determine the protein concentration of both the soluble and insoluble fractions using a BCA assay.
-
Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against 53BP1 overnight at 4°C.
-
As a loading control for the chromatin-bound fraction, incubate a separate membrane with a primary antibody against Histone H3.
-
Wash the membranes and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative amount of soluble 53BP1 in each treatment condition.
Visualizing the 53BP1 Signaling Pathway and Experimental Logic
To further elucidate the mechanism of action of this compound and the rationale behind the negative control experiments, the following diagrams are provided.
Caption: 53BP1 signaling pathway in the DNA damage response.
Caption: Logical workflow for negative control experiments.
References
Comparative Analysis of UNC-2170: A Guide to its Cross-Reactivity Profile and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of UNC-2170, a small molecule antagonist of the p53-binding protein 1 (53BP1), with more recent alternatives. The information presented herein is supported by experimental data from peer-reviewed literature, offering an objective assessment to inform research and development decisions.
Introduction to this compound
This compound is a fragment-like ligand that targets the tandem Tudor domain (TTD) of 53BP1, a critical protein in the DNA Damage Repair (DDR) pathway.[1][2] By binding to the methyl-lysine (Kme) binding pocket of 53BP1, this compound competitively inhibits its interaction with histone H4 dimethylated on lysine 20 (H4K20me2), a key step in the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs).[3][4] This inhibitory action has been shown to suppress class switch recombination (CSR) in B lymphocytes, a process dependent on a functional 53BP1 Tudor domain.[2][3]
Cross-Reactivity Profile of this compound
The selectivity of a chemical probe is paramount for its utility in target validation and downstream therapeutic development. This compound was initially profiled for its cross-reactivity against a panel of nine other methyl-lysine reader proteins from various families.
Table 1: Cross-Reactivity of this compound Against a Panel of Methyl-Lysine Reader Proteins
| Target Protein Family | Target Protein | This compound IC50 (µM) |
| Tudor Domain | 53BP1 (Target) | 29 |
| UHRF1 | >500 | |
| PHF1 | >500 | |
| PHF19 | >500 | |
| Chromodomain | CBX7 | >500 |
| MBT Domain | L3MBTL1 | >500 |
| L3MBTL3 | >500 | |
| MBTD1 | >500 | |
| PHD Finger | JARID1A | >500 |
| PHF23 | >500 |
Data sourced from Perfetti et al., ACS Chem. Biol. 2015, 10 (4), 1072–1081.
As indicated in the table, this compound displays a high degree of selectivity for 53BP1 over other tested Kme reader proteins, with no significant binding observed at concentrations up to 500 µM. This demonstrates at least a 17-fold selectivity window for 53BP1.[3]
Comparison with Next-Generation 53BP1 Antagonists
Subsequent research has led to the development of more potent and selective 53BP1 antagonists, namely UNC8531 and UNC9512.[1][5] These compounds offer improved biochemical and cellular activity compared to this compound.
Table 2: Comparative Binding Affinities of 53BP1 Antagonists
| Compound | 53BP1 IC50 (µM) | 53BP1 Kd (µM) |
| This compound | 29 | 22 |
| UNC8531 | 0.47 | 0.85 (ITC), 0.79 (SPR) |
| UNC9512 | 0.46 | 0.41 (ITC), 0.17 (SPR) |
Data for UNC8531 and UNC9512 sourced from Shell et al., J. Med. Chem. 2023, 66, 21, 14770–14789.
Table 3: Selectivity Profile of UNC8531 and UNC9512
| Target Protein | UNC8531 IC50 (µM) | UNC9512 IC50 (µM) |
| 53BP1 TTD | 0.47 | 0.46 |
| SETDB1 | >100 | >100 |
| UHRF1 | >100 | >100 |
| PHF19 | >100 | >100 |
| KDM7B | >100 | >100 |
| CBX2 | >100 | >100 |
| CDYL2 | >100 | >100 |
| MPP8 | >100 | >100 |
Data sourced from Shell et al., J. Med. Chem. 2023, 66, 21, 14770–14789.
The data clearly indicates that UNC8531 and UNC9512 are significantly more potent inhibitors of 53BP1 than this compound, with sub-micromolar affinities.[5] Furthermore, they maintain a high degree of selectivity against a panel of other Kme reader proteins.[5]
Signaling Pathway and Experimental Workflows
To understand the context of this compound's activity, it is crucial to visualize the 53BP1-mediated DNA damage repair pathway and the experimental workflows used to characterize these inhibitors.
Caption: 53BP1-mediated Non-Homologous End Joining (NHEJ) pathway.
Caption: AlphaScreen assay workflow for 53BP1 inhibition.
Experimental Protocols
AlphaScreen™ Assay for Cross-Reactivity Profiling
This bead-based proximity assay was utilized to determine the inhibitory concentration (IC50) of this compound against 53BP1 and other Kme reader proteins.
Methodology:
-
Reagents: Biotinylated histone peptides corresponding to the endogenous ligands of the respective reader proteins, His-tagged reader protein constructs, streptavidin-coated donor beads, and Ni-NTA-coated acceptor beads were used.
-
Assay Buffer: The assay was performed in a buffer containing 25 mM HEPES (pH 7.5), 100 mM NaCl, and 0.1% BSA.
-
Procedure: a. The His-tagged reader protein was incubated with the biotinylated peptide and varying concentrations of this compound in a 384-well plate. b. Streptavidin-coated donor beads and Ni-NTA-coated acceptor beads were subsequently added. c. The plate was incubated in the dark at room temperature to allow for bead-protein-peptide complex formation. d. The plate was read on an AlphaScreen-capable plate reader. The signal generated is proportional to the extent of the protein-peptide interaction.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves using a nonlinear regression model.
Isothermal Titration Calorimetry (ITC)
ITC was employed to determine the dissociation constant (Kd) of this compound for the 53BP1 tandem Tudor domain.
Methodology:
-
Instrumentation: A MicroCal VP-ITC microcalorimeter was used for the experiments.
-
Sample Preparation: The 53BP1 TTD protein was dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This compound was dissolved in the same dialysis buffer.
-
Procedure: a. The sample cell was filled with the 53BP1 TTD protein solution. b. The injection syringe was loaded with the this compound solution. c. A series of injections of this compound into the protein solution were performed at a constant temperature. d. The heat change associated with each injection was measured.
-
Data Analysis: The binding isotherm was generated by plotting the heat change per injection against the molar ratio of ligand to protein. The Kd, stoichiometry (n), and enthalpy of binding (ΔH) were determined by fitting the data to a single-site binding model.
Class Switch Recombination (CSR) Assay
This cellular assay was used to assess the functional activity of this compound in a biologically relevant context.[6][7]
Methodology:
-
Cell Culture: Naive B cells were isolated from murine spleens.
-
Stimulation and Treatment: B cells were stimulated with lipopolysaccharide (LPS) and interleukin-4 (IL-4) to induce CSR to IgG1. The stimulated cells were concurrently treated with varying concentrations of this compound or a negative control compound.
-
Flow Cytometry: After a 3.5-day incubation period, the cells were harvested and stained with fluorescently labeled antibodies against surface IgG1.
-
Analysis: The percentage of IgG1-positive B cells was quantified by flow cytometry to determine the extent of CSR. A reduction in the percentage of IgG1-positive cells in the presence of this compound indicates inhibition of 53BP1-dependent CSR.
Conclusion
This compound served as a valuable first-generation chemical probe for studying the function of 53BP1. Its high selectivity, as demonstrated by the cross-reactivity profiling, was a key attribute. However, for researchers seeking more potent tools for cellular and in vivo studies, the next-generation antagonists UNC8531 and UNC9512 offer significant advantages in terms of binding affinity while maintaining excellent selectivity.[1][5] The choice of inhibitor should be guided by the specific requirements of the intended application, with consideration for both potency and the well-characterized selectivity profile.
References
- 1. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a fragment-like small molecule ligand for the methyl-lysine binding protein, 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 53BP1 is required for class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 53BP1 links DNA damage-response pathways to immunoglobulin heavy chain class-switch recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UNC-2170 and Other 53BP1 Inhibitors for Cellular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UNC-2170, a fragment-like ligand of the p53 binding protein 1 (53BP1), with other alternatives. 53BP1 is a critical protein in the DNA Damage Response (DDR) pathway, playing a central role in the repair of DNA double-strand breaks (DSBs). This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways to aid in the selection of the most suitable compound for your research needs.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that functions as an antagonist of 53BP1.[1][2][3] It competitively binds to the tandem tudor domain (TTD) of 53BP1, the same site that recognizes dimethylated lysine 20 on histone H4 (H4K20me2)[2][3]. This histone mark is a key signal for the recruitment of 53BP1 to the sites of DNA double-strand breaks. By blocking this interaction, this compound effectively inhibits the localization and function of 53BP1 at DNA damage sites. This disruption of the 53BP1-mediated signaling cascade has been shown to suppress cellular processes that are dependent on a functional 53BP1 tudor domain, such as class switch recombination (CSR) in B lymphocytes.[1][2]
The 53BP1 Signaling Pathway in DNA Double-Strand Break Repair
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. The cell employs two major pathways for their repair: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). 53BP1 is a key regulator that promotes the NHEJ pathway while simultaneously inhibiting HR. It achieves this by preventing the 5' end resection of the DNA at the break site, a crucial step for initiating HR. The binding of 53BP1 to H4K20me2 at DSBs is a critical initiating event in this process.
Comparison of this compound with Alternative 53BP1 Inhibitors
While this compound is a well-characterized 53BP1 inhibitor, several other molecules with similar or alternative mechanisms of action have been developed. This section compares this compound with a negative control (UNC2892) and an alternative peptide-based inhibitor (i53).
| Compound | Type | Target | Mechanism of Action | IC50 (µM) | Kd (µM) | Cellular Activity |
| This compound | Small Molecule | 53BP1 Tudor Domain | Competitive antagonist of H4K20me2 binding | 29[1] | 22[1] | Suppresses Class Switch Recombination[1][2] |
| UNC2892 | Small Molecule | N/A | Inactive analog of this compound | >100 | N/A | Used as a negative control[1][2] |
| i53 | Peptide | 53BP1 Tudor Domain | Binds to and occludes the ligand binding site | N/A | 0.242 | Blocks 53BP1 recruitment to DSBs, enhances HDR[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
AlphaScreen Assay for 53BP1-Histone Peptide Binding Inhibition
This assay is used to quantify the ability of a compound to inhibit the interaction between the 53BP1 tandem tudor domain and a biotinylated H4K20me2 peptide.
Materials:
-
GST-tagged 53BP1 tandem tudor domain (TTD)
-
Biotinylated H4K20me2 peptide
-
AlphaScreen GST Detection Kit (Donor and Acceptor beads)
-
This compound or other test compounds
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
In a 384-well plate, add the test compound, GST-53BP1 TTD, and biotinylated H4K20me2 peptide.
-
Incubate the mixture at room temperature for 30 minutes to allow for binding equilibrium.
-
Add the AlphaScreen Donor and Acceptor beads.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat change upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd).
Materials:
-
Purified 53BP1 tandem tudor domain (TTD)
-
This compound or other test ligand
-
ITC buffer (dialysis buffer of the protein)
-
Isothermal Titration Calorimeter
Procedure:
-
Dialyze the purified 53BP1 TTD against the ITC buffer extensively.
-
Dissolve the ligand (this compound) in the final dialysis buffer.
-
Degas both the protein and ligand solutions.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Class Switch Recombination (CSR) Assay in B-lymphocytes
This cellular assay assesses the functional consequence of 53BP1 inhibition by measuring the efficiency of immunoglobulin class switching, a process known to be dependent on 53BP1.
Materials:
-
Primary B-lymphocytes isolated from mice.
-
Cell culture medium (e.g., RPMI-1640 supplemented with FBS, antibiotics, and 2-mercaptoethanol).
-
Lipopolysaccharide (LPS) and Interleukin-4 (IL-4) for B-cell stimulation.
-
This compound or other test compounds.
-
Flow cytometry antibodies for surface immunoglobulin detection (e.g., anti-IgG1, anti-IgM).
-
Flow cytometer.
Procedure:
-
Isolate primary B-cells from mouse spleens.
-
Culture the B-cells in the presence of LPS and IL-4 to induce class switching to IgG1.
-
Treat the cells with varying concentrations of the 53BP1 inhibitor (e.g., this compound) or a vehicle control.
-
Culture the cells for 3-4 days.
-
Stain the cells with fluorescently labeled antibodies against surface IgM and IgG1.
-
Analyze the percentage of IgG1-positive cells by flow cytometry. A decrease in the percentage of IgG1-positive cells in the presence of the inhibitor indicates suppression of CSR.
Conclusion
This compound serves as a valuable tool for studying the cellular functions of 53BP1 in DNA damage repair and other biological processes. Its ability to specifically antagonize the interaction of 53BP1 with chromatin provides a means to dissect the downstream consequences of this pathway. The comparison with other inhibitors, such as the i53 peptide, highlights the availability of different modalities for targeting 53BP1, each with its own advantages. The provided experimental protocols offer a starting point for researchers to validate the cellular activity of these compounds in their own experimental systems. Careful consideration of the specific research question and the properties of each inhibitor will guide the selection of the most appropriate tool for advancing our understanding of the critical role of 53BP1 in maintaining genome integrity.
References
Safety Operating Guide
Navigating the Safe Disposal of UNC-2170: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of UNC-2170, a small molecule ligand for the methyl-lysine binding protein 53BP1. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
I. Understanding the Compound: Key Safety Data
A thorough understanding of the properties of this compound is the first step in its safe management. The following table summarizes key data points relevant to its handling and disposal.
| Property | Data | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| GHS Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP501: Dispose of contents/container to an approved waste disposal plant |
II. Procedural Steps for Proper Disposal
The disposal of this compound, as with any laboratory chemical, must be conducted in a structured and informed manner. The following workflow outlines the necessary steps from waste generation to final disposal.
Essential Safety and Logistical Information for Handling UNC-2170
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for the small molecule inhibitor UNC-2170. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on general best practices for handling research chemicals of unknown toxicity and information gathered from supplier product pages.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated or if working with larger quantities, a fit-tested N95 respirator or higher is recommended. | To prevent inhalation of the compound. |
Operational Plan: From Receipt to Use
A systematic workflow is essential for the safe handling and use of this compound. The following diagram outlines the key steps from receiving the compound to its experimental application.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Acclimatization: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 313.23 g/mol ), you would add approximately 319 µL of DMSO.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused solid this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Solutions containing this compound | Collect in a designated, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated labware (e.g., pipette tips, tubes) | Place in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the appropriate laboratory waste stream, typically in a designated bin for chemically contaminated items. |
The following flowchart illustrates the decision-making process for the disposal of materials contaminated with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
